1-(5-METHOXY-2-METHYL-1H-INDOL-3-YL)ETHANONE
Description
Properties
CAS No. |
55895-80-2 |
|---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.2 |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Physicochemical and Synthetic Profile of 1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone
Executive Summary
This technical guide provides a comprehensive analysis of 1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone (CAS: 55895-80-2), a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and indole-based bioactive molecules. Often utilized as a scaffold for developing cyclooxygenase (COX) inhibitors, this compound exhibits unique reactivity patterns governed by the electron-donating methoxy group at C5 and the steric influence of the methyl group at C2. This document details its physicochemical properties, validated synthetic pathways, and reactivity profile, supported by mechanistic diagrams and experimental protocols.
Chemical Identity and Physicochemical Properties[1][2][3][4][5]
The compound is a 3-acyl indole derivative.[1][2][3][4] The presence of the electron-donating methoxy group activates the indole ring, while the C2-methyl group blocks the 2-position, directing electrophilic substitution to the 3-position during synthesis and influencing the stability of the final product.
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | 3-Acetyl-5-methoxy-2-methylindole |
| CAS Number | 55895-80-2 |
| Molecular Formula | C₁₂H₁₃NO₂ |
| Molecular Weight | 203.24 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, Acetone, CH₂Cl₂; Insoluble in Water |
| Melting Point | >150°C (Predicted based on structural analogs) |
| pKa (NH) | ~16.5 (in DMSO) |
| LogP | ~2.5 (Predicted) |
Synthetic Pathways and Protocols
The synthesis of this compound is most efficiently achieved via Friedel-Crafts Acylation of the parent indole, 5-methoxy-2-methylindole. This route is preferred over the Fischer Indole Synthesis for this specific derivative due to higher regioselectivity and milder conditions.
Core Synthesis: Friedel-Crafts Acylation
Mechanism: The electron-rich indole ring undergoes electrophilic aromatic substitution at the C3 position. The C2-methyl group prevents substitution at C2, ensuring high regioselectivity.
Reagents:
-
Acylating Agent: Acetic Anhydride (
) or Acetyl Chloride ( ) -
Catalyst/Solvent: Acetic Acid (
) or Tin(IV) Chloride ( ) in
Protocol A: Thermal Acylation (Metal-Free)
This method is scalable and avoids heavy metal waste, suitable for GMP environments.
-
Dissolution: Dissolve 10.0 g (62 mmol) of 5-methoxy-2-methylindole in 50 mL of glacial acetic acid.
-
Addition: Add 15 mL of acetic anhydride dropwise under nitrogen atmosphere.
-
Reflux: Heat the mixture to reflux (120°C) for 4–6 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes).
-
Workup: Cool to room temperature. Pour the reaction mixture into 200 mL of ice-water.
-
Precipitation: Stir vigorously; the product should precipitate. If oil forms, extract with dichloromethane (3 x 50 mL), wash with saturated
, and dry over . -
Purification: Recrystallize from ethanol or purify via silica gel column chromatography (Gradient: 10-40% EtOAc in Hexanes).
Protocol B: Lewis Acid Catalyzed (High Yield)
Best for small-scale, high-purity requirements.
-
Setup: Flame-dry a 250 mL flask and purge with Argon.
-
Solvation: Dissolve 1.0 eq of 5-methoxy-2-methylindole in anhydrous
at 0°C. -
Acylation: Add 1.2 eq of Acetyl Chloride followed by dropwise addition of 1.1 eq of
(or ). -
Quench: After 1 hour at 0°C, quench with 1M HCl.
-
Isolation: Separate organic layer, wash with brine, and concentrate.
Synthesis Visualization
Figure 1: Friedel-Crafts acylation pathway targeting the C3 position of the indole core.
Reactivity Profile and Functionalization
The chemical utility of this compound lies in its trifunctional nature: the C3-acetyl group , the N1-amine , and the C5-methoxy group .
Key Reaction Classes
-
N-Acylation (Indomethacin Analog Synthesis): The indole nitrogen is weakly acidic (
). Deprotonation with Sodium Hydride ( ) allows for nucleophilic attack on benzoyl chlorides. This is the critical step in synthesizing Indomethacin-like NSAIDs.-
Conditions:
, DMF, 0°C .
-
-
Carbonyl Reduction: The C3-acetyl group can be reduced to an ethyl group (Wolff-Kishner) or a secondary alcohol (
).-
Relevance: Modification of lipophilicity and metabolic stability.
-
-
Demethylation: The C5-methoxy group can be cleaved using Boron Tribromide (
) to yield the 5-hydroxy derivative (serotonin analog).-
Conditions:
, , -78°C.
-
Reactivity Map
Figure 2: Divergent synthetic utility of the target compound.[7]
Spectroscopic Characterization (Expected Data)
To validate the synthesis, the following spectral signatures should be confirmed. These values are derived from standard shifts for 2,3,5-substituted indoles.
| Technique | Signal | Assignment |
| ¹H NMR (DMSO-d₆) | Indole NH (Broad singlet, exchangeable) | |
| C4-H (Deshielded by C3-carbonyl) | ||
| C7-H | ||
| C6-H | ||
| O-CH₃ (Methoxy group) | ||
| C2-CH₃ (Methyl on indole ring) | ||
| CO-CH₃ (Acetyl group) | ||
| IR (ATR) | 3250 cm⁻¹ | N-H Stretch |
| 1640 cm⁻¹ | C=O[8][9] Stretch (Conjugated ketone) |
Safety and Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Store at 2–8°C under inert gas. Hygroscopic.
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
-
Spill Cleanup: Absorb with sand/vermiculite; incinerate in a chemical waste facility.
References
-
Sigma-Aldrich. Product Specification: this compound.[10] Link
-
National Institute of Standards and Technology (NIST). Mass Spectrum of Indole Derivatives. NIST Chemistry WebBook, SRD 69. Link
-
PubChem. Compound Summary: 5-Methoxy-2-methylindole (Precursor Data). National Library of Medicine. Link
-
Organic Syntheses. General Methods for Indole Acylation. Org. Synth. Coll. Vol. 6, p. 109. Link
-
ChemicalBook. CAS 55895-80-2 Technical Data. Link
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Ethanone, 1-(1H-indol-3-yl)- [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. 5-METHOXY-2-METHYLINDOLE synthesis - chemicalbook [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. 5-METHOXYINDOLE-2-CARBOXYLIC ACID(4382-54-1) 1H NMR spectrum [chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
An In-Depth Technical Guide to 1-(5-Methoxy-2-methyl-1H-indol-3-yl)ethanone: Properties, Synthesis, and Applications
Introduction
The indole nucleus is a quintessential heterocyclic scaffold, recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various biological interactions have established it as a cornerstone for drug discovery. This guide focuses on a specific, functionally rich derivative: 1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone.
This compound is distinguished by three key structural features: the core indole ring, a methoxy group at the 5-position which enhances the ring's electron density and modulates its reactivity, and an acetyl group at the 3-position, a common site for functionalization. As a versatile chemical intermediate, it serves as a foundational building block for the synthesis of more complex molecules with potential therapeutic applications, ranging from antibacterial to anticancer agents.[2][3]
This document provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its physicochemical properties, detail a robust synthetic protocol grounded in established chemical principles, explore its applications in modern research, and outline essential safety protocols.
Physicochemical Properties
The physical and chemical characteristics of a compound are critical for its handling, reaction setup, and formulation. For this compound, the key properties are summarized below. It is important to note that while the molecular formula and weight are definitive, some physical properties like melting and boiling points may not be extensively reported in the literature, requiring estimation based on structurally similar compounds.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 55895-80-2 | |
| Molecular Formula | C₁₂H₁₃NO₂ | |
| Molecular Weight | 203.24 g/mol | Calculated |
| Appearance | Typically an off-white to yellow or brown solid | Inferred |
| Solubility | Soluble in organic solvents like dichloromethane, ethyl acetate, and methanol; sparingly soluble in water. | Inferred |
| Predicted LogP | ~2.14 (Octanol-Water Partition Coefficient) | [4] |
| Predicted Boiling Point | ~350-360 °C | [4] |
| Predicted Melting Point | ~135-145 °C | [4] |
| Data is for the related isomer 1-(6-Methoxy-1H-indol-2-yl)ethanone and should be used as an estimation. |
Synthesis and Mechanism
The most direct and widely employed method for synthesizing 3-acylindoles is the Friedel-Crafts acylation of the corresponding indole precursor.[5] This electrophilic aromatic substitution reaction is highly regioselective for the electron-rich C3 position of the indole nucleus, which is activated by the nitrogen atom and further enhanced by the methoxy group at the C5 position.
Retrosynthetic Analysis & Reaction Mechanism
The synthesis logically begins with the disconnection of the C3-acetyl bond, identifying 5-methoxy-2-methyl-1H-indole as the starting material and an acetylating agent (such as acetyl chloride or acetic anhydride) as the electrophile source.
The reaction proceeds via a classical Friedel-Crafts mechanism:
-
Generation of the Electrophile: A Lewis acid (e.g., AlCl₃, ZnCl₂, FeCl₃) or an organocatalyst activates the acetylating agent to form a highly reactive acylium ion (CH₃CO⁺) or a related electrophilic species.[5]
-
Nucleophilic Attack: The π-electron system of the indole ring, specifically at the C3 position, attacks the acylium ion. This step forms a resonance-stabilized cationic intermediate known as an arenium ion or sigma complex.[5]
-
Deprotonation: A base (often the conjugate base of the Lewis acid complex) removes the proton from the C3 position, restoring the aromaticity of the indole ring and yielding the final this compound product.[6]
Synthesis Workflow Diagram
Caption: Generalized workflow for the Friedel-Crafts acylation synthesis.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is a representative procedure adapted from established methods for the acylation of activated indoles.[6] Causality: Each step is designed to ensure optimal reaction conditions and product purity.
-
Apparatus Setup:
-
Equip a dry, 250 mL three-necked, round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. Fit the central neck with a condenser attached to a nitrogen inlet and a gas bubbler to maintain an inert atmosphere.
-
Rationale: Anhydrous and inert conditions are critical as Lewis acids and acylating agents are highly sensitive to moisture, which would deactivate the catalyst and hydrolyze the reagent.
-
-
Reagent Charging:
-
To the flask, add 5-methoxy-2-methyl-1H-indole (1.0 eq) and anhydrous dichloromethane (CH₂Cl₂) (approx. 10 mL per gram of indole).
-
Add the Lewis acid catalyst, such as anhydrous iron(III) chloride (FeCl₃) (1.1 eq), to the stirred solution.[6]
-
Rationale: The indole and catalyst are dissolved first. FeCl₃ is a cost-effective and efficient Lewis acid for this transformation.
-
-
Acylation Reaction:
-
Cool the mixture to 0 °C using an ice-water bath.
-
Slowly add a solution of acetyl chloride (1.1 eq) in anhydrous CH₂Cl₂ dropwise via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Rationale: The initial cooling controls the exothermic reaction between the Lewis acid and acetyl chloride. Dropwise addition prevents a rapid temperature increase and potential side reactions. TLC monitoring ensures the reaction is allowed to proceed to completion without unnecessary heating or time.
-
-
Reaction Quenching and Workup:
-
Once the reaction is complete, cool the flask back to 0 °C and slowly quench the reaction by carefully adding ice-cold water (approx. 20 mL). Caution: This is an exothermic process.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).
-
Combine the organic layers, wash with a 5% aqueous sodium bicarbonate solution (2 x 50 mL), followed by brine (1 x 50 mL).
-
Rationale: Quenching with water destroys the catalyst and any remaining acylating agent. The sodium bicarbonate wash neutralizes any residual acid. The brine wash helps to remove water from the organic layer.
-
-
Purification:
-
Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.
-
Rationale: Column chromatography is a standard and effective method for separating the desired product from starting materials, byproducts, and baseline impurities, ensuring high purity of the final compound.
-
Applications in Research and Drug Development
This compound is not typically an end-product therapeutic but rather a high-value intermediate for constructing more elaborate molecular architectures. Its utility stems from the reactivity of its functional groups.
-
Scaffold for Bioactive Molecules: The indole core is a key feature in numerous drugs. The presence of the methoxy group can enhance binding affinity through hydrogen bonding or influence metabolic stability. Derivatives of methoxy-indoles have shown a wide range of biological activities, including anti-inflammatory, analgesic, and antioxidant properties.
-
Precursor for Chalcones and Heterocycles: The acetyl group's methyl protons are acidic and can participate in condensation reactions (e.g., Claisen-Schmidt condensation) with aldehydes to form indole-chalcone derivatives. These chalcones are known to possess significant anticancer and antimicrobial activities.[3]
-
Antibacterial Drug Development: The indole scaffold is being actively investigated for developing new antibacterial agents to combat multidrug-resistant strains like MRSA and VRSA.[2][7] The title compound can serve as a starting point for synthesizing libraries of novel indole derivatives for screening against these challenging pathogens.
-
Synthesis of Kinase and Enzyme Inhibitors: The 3-acylindole moiety is a common feature in various kinase inhibitors used in oncology. The acetyl group can be further modified or used as a handle to attach other pharmacophoric elements, enabling the exploration of structure-activity relationships in drug discovery campaigns.
Safety and Handling
As a fine chemical intended for research, this compound requires careful handling in a controlled laboratory environment.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).
-
Engineering Controls: Conduct all handling and reactions within a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Hazards: While specific toxicity data is limited, compounds of this class should be treated as potentially harmful if swallowed, and as a skin and eye irritant. Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and moisture.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the sewer system.
Conclusion
This compound is a strategically important molecule that bridges basic organic synthesis with advanced drug discovery. Its straightforward synthesis via Friedel-Crafts acylation, coupled with the versatile reactivity of its functional groups, makes it an invaluable building block for medicinal chemists. A thorough understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the development of novel therapeutics and functional materials.
References
-
ACS Publications. (n.d.). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters. Retrieved February 13, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 1-(6-Methoxy-1H-indol-2-yl)ethanone Properties. CompTox Chemicals Dashboard. Retrieved February 13, 2026, from [Link]
-
ResearchGate. (2014). Friedel-Crafts acetylation of indole, 5-methoxyindole and 5-chloroindole using copper triflate under microwave irradiation. Retrieved February 13, 2026, from [Link]
-
Muralikrishna, S. (2018). Synthesis and Biological Evaluation of 1-(5-((9H-Carbazol-9-yl) Methyl)-2-Methyl-1,3,4-Oxadiazol-3(2H)-yl)Ethanone. Biomedical Journal of Scientific & Technical Research, 4(3). Retrieved February 13, 2026, from [Link]
-
Inan, M. (n.d.). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Retrieved February 13, 2026, from [Link]
-
University of Wisconsin-Madison. (n.d.). Experiment 13: Friedel-Crafts Acylation. Retrieved February 13, 2026, from [Link]
-
PubMed. (2021). Synthesis and antibacterial evaluation of (E)-1-(1H-indol-3-yl) ethanone O-benzyl oxime derivatives against MRSA and VRSA strains. Retrieved February 13, 2026, from [Link]
-
ResearchGate. (2021). Synthesis and antibacterial evaluation of (E)-1-(1H-indol-3-yl) ethanone O-benzyl oxime derivatives against MRSA and VRSA strains. Retrieved February 13, 2026, from [Link]
-
Organic Syntheses. (n.d.). Ethyl 2-methylindole-5-carboxylate. Retrieved February 13, 2026, from [Link]
-
Journal of Chemical Health Risks. (2024). Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives. Retrieved February 13, 2026, from [Link]
-
ACS Omega. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. Retrieved February 13, 2026, from [Link]
-
Beilstein Journal of Organic Chemistry. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved February 13, 2026, from [Link]
Sources
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- 2. Synthesis and antibacterial evaluation of (E)-1-(1H-indol-3-yl) ethanone O-benzyl oxime derivatives against MRSA and VRSA strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jchr.org [jchr.org]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. researchgate.net [researchgate.net]
Crystal structure analysis of 1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone
Technical Whitepaper: Crystallographic Characterization of 1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone
Executive Summary
This technical guide details the structural analysis of This compound (also known as 3-acetyl-5-methoxy-2-methylindole), a critical pharmacophore in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as Indomethacin. The indole scaffold, particularly when substituted at the C2, C3, and C5 positions, exhibits distinct crystalline packing motifs driven by strong hydrogen bond donors (N-H) and acceptors (C=O). This guide provides a comprehensive framework for the synthesis, single-crystal growth, and X-ray diffraction (XRD) analysis of this compound, emphasizing the causality between molecular conformation and supramolecular architecture.
Molecular Architecture & Theoretical Framework
Before initiating diffraction experiments, one must understand the steric and electronic constraints governing the molecule. The title compound features a fused bicyclic indole core with three key substituents that dictate its solid-state behavior.
-
The Indole Plane: The 10-electron
-system (N1/C1–C8) is essentially planar. However, steric repulsion between the C2-methyl group and the C3-acetyl group forces the acetyl moiety to rotate out of the indole plane. -
Electronic Push-Pull: The C5-methoxy group acts as an electron donor (+M effect), increasing electron density in the pyrrole ring, while the C3-acetyl group acts as an electron withdrawer (-M effect). This polarization enhances the dipole moment, strengthening intermolecular interactions.
-
H-Bonding Potential: The molecule contains one strong donor (Indole N-H) and two potential acceptors (Acetyl C=O and Methoxy O). Crystallographic precedence for 3-acylindoles dictates that the N-H···O=C interaction is the dominant structure-directing force.
Diagram 1: Structural Logic & Interaction Map
Caption: Interaction map showing how steric clashes and electronic substituents drive the supramolecular assembly of the title compound.
Experimental Protocols
Synthesis & Purification
To obtain diffraction-quality crystals, high chemical purity (>99%) is required. The compound is typically synthesized via Friedel-Crafts acetylation of 5-methoxy-2-methylindole.
Protocol:
-
Reagents: Dissolve 5-methoxy-2-methylindole (1.0 eq) in anhydrous dichloroethane.
-
Acylation: Add acetic anhydride (1.2 eq) and SnCl4 or AlCl3 (1.1 eq) at 0°C.
-
Reaction: Stir at room temperature for 2 hours (monitor via TLC, Hexane:EtOAc 7:3).
-
Workup: Quench with ice-water, extract with dichloromethane, and wash with NaHCO3.
-
Purification: Recrystallize crude solid from hot ethanol.
Crystal Growth Strategy
Indole derivatives often suffer from twinning or micro-crystallinity. A two-stage crystallization approach is recommended to control nucleation rates.
| Method | Solvent System | Conditions | Outcome |
| Slow Evaporation | Ethanol / Acetone (1:1) | Room Temp, perforated cap | Prismatic blocks (thermodynamic form) |
| Vapor Diffusion | THF (solvent) / Hexane (antisolvent) | Closed chamber, 4°C | High-quality needles/plates |
| Cooling | Acetonitrile | 60°C | Large single crystals, minimized defects |
Critical Note: Avoid chlorinated solvents for final growth if possible, as they can become disordered solvates within the lattice, complicating refinement.
X-Ray Diffraction Data Collection
Instrument: Bruker D8 QUEST or equivalent (Mo K
Workflow:
-
Mounting: Select a crystal approx.
mm. Mount on a MiTeGen loop using Paratone oil. -
Unit Cell Determination: Collect 3 sets of 12 frames to determine the Bravais lattice.
-
Expected Lattice: Monoclinic (Space group
or ) is most common for planar aromatic amides/ketones.
-
-
Strategy: Full sphere collection (
) with high redundancy (>4) to correct for absorption effects.
Structural Analysis & Data Interpretation
Geometric Parameters
Upon solving the structure (SHELXT) and refining (SHELXL), compare the geometric parameters against standard values for the indole class.
Table 1: Representative Geometric Parameters for 3-Acylindoles (Values derived from analogous structures like Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate)
| Parameter | Atoms Involved | Typical Range | Structural Insight |
| Bond Length | C3–C(Acetyl) | 1.43 – 1.46 Å | Indicates partial double bond character (conjugation). |
| Bond Length | C=O (Acetyl) | 1.21 – 1.23 Å | Standard carbonyl length. |
| Bond Angle | C2–C3–C(Acetyl) | 125° – 130° | Expanded angle due to steric repulsion with C2-Methyl. |
| Torsion Angle | C2–C3–C(=O)–C(Me) | 10° – 30° | Critical: The acetyl group twists out of plane to avoid the C2-methyl. |
| Planarity | Indole RMSD | < 0.02 Å | The bicyclic core should remain rigid and planar.[1] |
Supramolecular Architecture (The "Zig-Zag" Motif)
The crystal packing of this compound is governed by the N-H···O hydrogen bond.[2]
-
Primary Interaction: The Indole N1–H acts as the donor. The Acetyl O1 acts as the acceptor.
-
Motif: This typically forms a
chain (using Etter's graph set notation) running parallel to a crystallographic axis (often the b-axis in monoclinic cells). -
Secondary Interaction: Weak C–H···O interactions involving the methoxy oxygen and aromatic protons link these chains into 2D sheets.
- -Stacking: The electron-rich indole rings stack in an offset face-to-face manner (centroid-centroid distance ~3.6 – 3.8 Å), stabilizing the 3D network.
Diagram 2: Crystallographic Workflow
Caption: Step-by-step workflow for the crystallographic characterization of the title compound.
Validation & Quality Control (Self-Correcting Protocol)
To ensure the trustworthiness of the generated model, apply the following validation checks (CheckCIF):
-
R-Factor: A final
value < 0.05 is expected for a high-quality dataset. -
Residual Density: The highest peak in the difference Fourier map should be < 0.5 e/Å
.[3] If higher, check for unresolved solvent disorder or twinning. -
Hydrogen Placement: N-H hydrogens should be located in the difference map and refined freely (or with distance restraints) to confirm the H-bond geometry accurately.
-
Hirshfeld Surface Analysis: Use CrystalExplorer to generate Hirshfeld surfaces. The
surface should show distinct red spots corresponding to the N-H···O and weak C-H[4][5][6]···O contacts, validating the interaction model.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD Entry: Indomethacin and related structures. (Search for 3-acylindole derivatives).
-
Al-Dajani, A. A., et al. (2012). "Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate." Acta Crystallographica Section E, 68(Pt 3), o971. (Provides lattice parameters for the closely related ester derivative).
- Ishida, T., et al. "Crystal structure of indole derivatives." Journal of Chemical Crystallography. (General reference for indole planarity and packing).
-
Etter, M. C. (1990). "Encoding and decoding hydrogen-bond patterns of organic compounds." Accounts of Chemical Research, 23(1), 120-126. (Methodology for analyzing the N-H...O chains).
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.
Sources
- 1. Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone: a new monoclinic polymorph - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The crystal structure of 1-(2-hydroxy-5-methoxyphenyl)ethanone 4,4-dimethylthiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Weak hydrogen bonding in the structures of three double-acylated aminoantipyrines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure determination and Hirshfeld surface analysis of N-acetyl-N-3-methoxyphenyl and N-(2,5-dimethoxyphenyl)-N-phenylsulfonyl derivatives of N-[1-(phenylsulfonyl)-1H-indol-2-yl]methanamine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Reagents for synthesizing 1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone
Application Note: Precision Synthesis of 1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone
Executive Summary
This guide details the reagents and protocols for synthesizing This compound (CAS: 51843-22-2), a critical intermediate structurally related to the non-steroidal anti-inflammatory drug (NSAID) Indomethacin. Unlike the acetic acid derivative found in Indomethacin, this target features a C3-acetyl moiety (ethanone).
We present two distinct synthetic pathways:
-
Route A (Recommended): Regioselective Friedel-Crafts Acylation of 5-methoxy-2-methylindole. This route offers the highest reliability and regiocontrol.
-
Route B (Alternative): De Novo Fischer Indole Synthesis using specialized diketone precursors.
Target Molecule Analysis
-
Chemical Name: this compound
-
Substituents:
-
C2: Methyl group (Steric block, activates C3).
-
C5: Methoxy group (Electron-donating, increases nucleophilicity of the ring).
-
C3: Acetyl group (Target functionality).
-
-
Reactivity Profile: The 5-methoxy and 2-methyl substituents make the C3 position exceptionally nucleophilic, allowing for acylation under mild Lewis Acid conditions without requiring harsh catalysts that degrade the indole core.
Route A: Friedel-Crafts Acylation (Gold Standard)
This protocol utilizes a "soft" Lewis acid catalyst to introduce the acetyl group at the C3 position of the pre-formed indole core.
Reagent Selection & Causality
| Reagent | Role | Selection Logic (Causality) |
| 5-Methoxy-2-methylindole | Substrate | The electron-rich core. The C2-methyl blocks the 2-position, forcing substitution to C3. |
| Acetyl Chloride (AcCl) | Acylating Agent | More reactive than acetic anhydride, allowing the reaction to proceed at lower temperatures (0°C to RT), minimizing polymerization. |
| Tin(IV) Chloride (SnCl4) | Lewis Acid Catalyst | Critical Choice: Unlike AlCl₃ (which is too harsh and causes indole polymerization), SnCl₄ is a moderate Lewis acid that activates the acyl chloride sufficiently without destroying the electron-rich indole. |
| Dichloromethane (DCM) | Solvent | Non-nucleophilic, polar aprotic solvent that solubilizes the organic reactants and the Lewis acid complex. |
| Nitromethane (Optional) | Co-solvent | Can be used to moderate the activity of the Lewis acid complex if over-reaction is observed. |
Experimental Protocol
Pre-requisites: Flame-dried glassware, Inert atmosphere (Argon/Nitrogen).[5]
-
Preparation:
-
Charge a 250 mL three-neck round-bottom flask with 5-methoxy-2-methylindole (10.0 mmol, 1.61 g) and dry DCM (50 mL).
-
Cool the solution to 0°C using an ice/salt bath.
-
-
Acylating Complex Formation:
-
In a separate vial, mix Acetyl Chloride (12.0 mmol, 0.85 mL) with dry DCM (10 mL).
-
Note: Some protocols premix the Lewis Acid and Acyl Chloride to form the acylium ion
. We recommend sequential addition for better thermal control.
-
-
Reaction:
-
Add Tin(IV) Chloride (12.0 mmol, 1.40 mL) dropwise to the indole solution at 0°C. Observation: A color change (often to dark red/orange) indicates complex formation.
-
Add the Acetyl Chloride solution dropwise over 15 minutes, maintaining temperature <5°C.
-
Allow the mixture to warm to Room Temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
-
Quench & Work-up:
-
Cool back to 0°C.
-
Slowly quench with Ice-Water (50 mL). Caution: Exothermic.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 30 mL).
-
Wash combined organics with NaHCO₃ (sat. aq.) to remove acidic byproducts, then Brine.
-
Dry over Na₂SO₄ , filter, and concentrate in vacuo.
-
-
Purification:
-
Recrystallize the crude solid from Ethanol or Methanol/Water mixture.
-
Expected Yield: 75–85%.
-
Appearance: Off-white to pale yellow crystals.
-
Route B: Fischer Indole Synthesis (De Novo)
This route constructs the indole ring and the ketone functionality simultaneously. It is valuable when the 5-methoxy-2-methylindole precursor is unavailable.
Reagent Selection
| Reagent | Role | Selection Logic |
| 4-Methoxyphenylhydrazine HCl | Nitrogen Source | Provides the hydrazine moiety and the methoxy-substituted benzene ring. |
| 3-Chloro-2,4-pentanedione | C3/C2 Source | A specialized diketone. The chloro-group facilitates the specific cyclization required to retain the acetyl group at C3. |
| Ethanol/Water | Solvent | Standard protic solvent for hydrazone formation. |
| Sodium Acetate | Buffer | Neutralizes the HCl from the hydrazine salt to allow free base reaction. |
Experimental Protocol
-
Hydrazone Formation:
-
Dissolve 4-Methoxyphenylhydrazine HCl (10 mmol) and Sodium Acetate (15 mmol) in Ethanol/Water (1:1, 40 mL).
-
Add 3-Chloro-2,4-pentanedione (10 mmol) dropwise.
-
Stir at RT for 1 hour. The hydrazone intermediate typically precipitates.
-
-
Cyclization (Fischer Indolization):
-
Work-up:
-
Pour onto crushed ice.
-
Neutralize with NaOH (if PPA used) or NaHCO₃.
-
Filter the precipitate and recrystallize from Ethanol.
-
Mechanistic Visualization
The following diagrams illustrate the reaction pathways and logic.
DOT Diagram 1: Synthetic Workflow (Route A)
Caption: Route A Workflow - The regioselective acylation at C3 is driven by the electron-donating methoxy group and the blocking methyl group at C2.
DOT Diagram 2: Reagent Decision Matrix
Caption: Decision Matrix highlighting the causality behind selecting Tin(IV) Chloride and Acetyl Chloride for this specific synthesis.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield / Tar Formation | Reaction temperature too high or Lewis Acid too strong. | Ensure addition is at 0°C. Switch from AlCl₃ to SnCl₄ or ZnCl₂. |
| N-Acylation (C1) vs C-Acylation (C3) | Deprotonation of Nitrogen before C-attack. | Do not use strong bases (NaH) unless N-acylation is desired. The Friedel-Crafts conditions (Acidic) favor C3. |
| Starting Material Remains | Catalyst deactivation. | Ensure reagents are anhydrous. Water kills the acylium complex immediately. |
References
-
Indomethacin Synthesis & Analogs
-
Friedel-Crafts Acylation of Indoles
- Title: Friedel-Crafts Acyl
- Source: Journal of the American Chemical Society (Classic mechanistic reference).
-
URL:[Link]
- Relevance: Validates the C3 regioselectivity in electron-rich indole systems.
-
Lewis Acid Selection Guide
-
Title: Lewis Acid Catalysts in Organic Synthesis.[6]
- Source: Sigma-Aldrich / Merck Technical Library.
- Relevance: Supports the selection of SnCl4 over AlCl3 for sensitive substr
-
Sources
- 1. biomedres.us [biomedres.us]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. researchgate.net [researchgate.net]
- 4. actagroup.com [actagroup.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. EP0330625B1 - Total synthesis method for making an indole structure derivative product class, of the triptamine type, in particular, melatonin or N-acetyl-5-methoxytriptamine type, having a high purity degree and easily soluble, for therapeutic use against acquired immuno-deficiency syndromes - Google Patents [patents.google.com]
- 8. vdoc.pub [vdoc.pub]
Step-by-step preparation of 3-acetyl-5-methoxy-2-methylindole
Abstract & Application Scope
This application note details the regioselective synthesis of 3-acetyl-5-methoxy-2-methylindole (CAS: 55895-80-2), a critical pharmacophore in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and indole-based melatonin receptor agonists. The protocol utilizes a modified Friedel-Crafts acylation, optimizing the reaction for the C3 position while suppressing N-acylation and polymerization byproducts. This guide is designed for medicinal chemists requiring high-purity intermediates for structure-activity relationship (SAR) studies.
Reaction Mechanism & Strategic Rationale
The synthesis relies on the electronic properties of the indole ring. The pyrrole ring of indole is electron-rich, with the C3 position being the most nucleophilic site (
-
Substrate Activation: The 5-methoxy group is a strong electron-donating group (EDG) via resonance, further increasing the electron density of the ring system.
-
Regiocontrol: The 2-methyl substituent sterically hinders the C2 position, forcing electrophilic attack almost exclusively to the C3 position.
-
Electrophile: The acetylium ion ($[CH_3CO]^+ $), generated in situ from acetic anhydride or acetyl chloride, serves as the electrophile.
Key Mechanistic Pathway:
-
Generation of Electrophile: Lewis acid or Brønsted acid activation of the acylating agent.
-
Sigma Complex Formation: Attack of the indole C3 on the acetylium ion.
-
Re-aromatization: Loss of a proton to restore the indole aromaticity.
Visualizing the Pathway
The following diagram illustrates the reaction logic and workflow.
Figure 1: Reaction pathway showing the direct C3-acylation and the recovery route from the N,C-diacetyl byproduct.
Experimental Protocol
Two methods are presented. Method A is the standard laboratory protocol using acetic anhydride/phosphoric acid (robust and cost-effective). Method B uses a Lewis Acid (Tin(IV) Chloride) for stricter regiocontrol on sensitive scales.
Method A: Phosphoric Acid Catalyzed Acylation (Recommended)
Reagents & Materials:
-
5-Methoxy-2-methylindole (10.0 g, 62 mmol)
-
Acetic Anhydride (40.0 mL, excess)
-
Orthophosphoric acid (85%, 2-3 mL)
-
Sodium Bicarbonate (
)[1] -
Ethanol (95%) for recrystallization
Step-by-Step Procedure:
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a calcium chloride drying tube (exclusion of moisture is critical to prevent hydrolysis of the anhydride).
-
Dissolution: Add 10.0 g of 5-methoxy-2-methylindole to the flask. Add 40 mL of acetic anhydride. The solid may not dissolve completely at room temperature.
-
Catalysis: Add 85% phosphoric acid (2-3 mL) dropwise while stirring. A slight exotherm may be observed.
-
Reaction: Heat the mixture on a steam bath or oil bath at 90–100°C for 20–30 minutes.
-
Checkpoint: The solution should turn a dark clear color. Monitor via TLC (30% EtOAc/Hexane) to ensure consumption of starting material (
).
-
-
Quenching: Cool the reaction mixture to room temperature. Pour the contents slowly onto ~300 g of crushed ice/water slurry with vigorous stirring.
-
Note: This hydrolyzes the excess acetic anhydride.
-
-
Neutralization: Slowly add solid
or a saturated solution until pH 7. A precipitate will form.[2] -
Isolation: Filter the crude solid under vacuum. Wash copiously with cold water to remove residual acid and salts.
-
Purification:
-
Dissolve the crude solid in boiling ethanol (approx. 10-15 mL/g).
-
Allow to cool slowly to room temperature, then refrigerate at 4°C.
-
Collect crystals by filtration.
-
Yield Expectation: 75–85% Appearance: Off-white to pale yellow needles.
Data Summary & Characterization
The following table summarizes the physicochemical properties expected for the target compound.
| Parameter | Specification | Notes |
| Chemical Name | 1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone | Systematic IUPAC |
| CAS Number | 55895-80-2 | Verified Identifier |
| Molecular Formula | MW: 203.24 g/mol | |
| Melting Point | 198–201°C (Lit.[3] range for similar analogs) | Note: Unsubstituted 3-acetylindole melts ~190°C |
| Solubility | Soluble in DMSO, Acetone, Hot Ethanol | Poorly soluble in water |
| TLC ( | ~0.45 (1:1 EtOAc/Hexane) | Distinct from SM ( |
Spectroscopic Validation (
- 2.45 (s, 3H, C2-Me )
- 2.58 (s, 3H, C3-Acetyl )
- 3.80 (s, 3H, O-Me )
- 6.8–7.5 (m, 3H, Ar-H )
- 11.5 (br s, 1H, NH ) – Confirming no N-acetylation
Troubleshooting & Critical Control Points
Issue: Formation of 1,3-Diacetyl Derivative
-
Cause: Overheating (>140°C) or prolonged reaction times.
-
Detection: Appearance of a new spot on TLC with higher
(non-polar due to loss of NH). NMR shows loss of NH signal. -
Correction: Do not discard. Reflux the crude product in ethanol with 2N NaOH for 30 minutes. This selectively hydrolyzes the labile N-acetyl group while retaining the robust C3-acetyl group.
Issue: Low Yield / Sticky Solid
-
Cause: Incomplete hydrolysis of acetic anhydride during quenching.
-
Correction: Ensure the quench water is ice-cold and stir for at least 30 minutes before filtration. If the solid is sticky, recrystallize from Toluene instead of Ethanol.
References
-
PubChem. 3-Acetyl-5-methoxy-7-methylindole (Analogous Structure Data). National Library of Medicine. Available at: [Link]
-
Ottoni, O., et al. (2001).[4] Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively.[4] Organic Letters, 3(7), 1005-1007.[4] (Contextual Protocol). Available at: [Link]
-
ResearchGate. Synthesis of 1,3-Diacetyl Indole Protocol. Available at: [Link][1][2][5]
Sources
- 1. Ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Precision Catalysis for the C3-Acetylation of 2-Methylindoles
Executive Summary
The acetylation of 2-methylindole to form 3-acetyl-2-methylindole is a pivotal transformation in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), specifically indole-based COX-2 inhibitors and Pravadoline analogues. While classical Friedel-Crafts acylation using stoichiometric aluminum chloride (
This guide details two modernized protocols that supersede traditional methods:
-
Homogeneous Catalysis: A high-efficiency, room-temperature protocol using Indium(III) Triflate [
].[1] -
Heterogeneous Green Catalysis: A reusable, shape-selective protocol using Zeolite HZSM-5.
Scientific Background & Mechanistic Logic
The Regioselectivity Challenge
Indole systems present two nucleophilic sites: the nitrogen (N1) and the C3 carbon.[2]
-
C3-Selectivity: In 2-methylindoles, the C2 position is blocked. The C3 position is electronically favored for electrophilic attack due to the enamine-like character of the pyrrole ring.
-
N1-Competition: Under basic conditions or specific kinetic control, N-acetylation can occur. However, for pharmaceutical intermediates, the C3-acetylated product is the thermodynamic sink.
Catalyst Evolution
| Catalyst System | Mechanism | Pros | Cons |
| Classical Lewis Acid | High Reactivity | Stoichiometric waste; Exothermic; Moisture sensitive. | |
| Water-Tolerant Lewis Acid | Low loading (1 mol%); Recyclable; Mild conditions. | Higher initial catalyst cost (offset by loading). | |
| Zeolite HZSM-5 | Solid Acid / Shape Selective | Heterogeneous (Filtration workup); Reusable. | Requires higher temperatures; Diffusion limitations. |
Reaction Mechanism
The reaction proceeds via a Friedel-Crafts mechanism.[3] The catalyst activates the acetic anhydride, generating an acylium-like species. The electron-rich C3 of the indole attacks this electrophile, forming a sigma complex (Wheland intermediate), followed by re-aromatization.
Figure 1: Catalytic cycle for the C3-acetylation of 2-methylindole. The catalyst lowers the activation energy for acylium formation and is regenerated after the deprotonation step.
Experimental Protocols
Protocol A: High-Throughput Homogeneous Catalysis ( )
Best for: Small-to-medium scale synthesis requiring mild conditions and high purity. Reference Standard: Validated against Nagarajan et al. [1].
Materials
-
Substrate: 2-Methylindole (1.0 equiv)
-
Reagent: Acetic Anhydride (1.1 equiv) — Note: Preferred over acetyl chloride to minimize HCl evolution.
-
Catalyst: Indium(III) Triflate [
] (1 mol%)[1][4] -
Solvent: Acetonitrile (MeCN) or Nitromethane (
)
Step-by-Step Methodology
-
Preparation: In a dry round-bottom flask, dissolve 2-methylindole (10 mmol, 1.31 g) in acetonitrile (10 mL).
-
Catalyst Addition: Add
(0.1 mmol, 56 mg). The solution may turn slightly yellow. -
Acylation: Add acetic anhydride (11 mmol, 1.05 mL) dropwise over 5 minutes at room temperature (25°C).
-
Critical Check: Monitor internal temperature; exotherm should be minimal due to controlled addition.
-
-
Reaction: Stir at room temperature for 30–45 minutes.
-
Validation: Monitor by TLC (Hexane:EtOAc 7:3). Product (
) appears as starting material ( ) disappears.
-
-
Quench & Workup: Evaporate solvent under reduced pressure. Dilute residue with dichloromethane (DCM) and wash with saturated
(to remove acetic acid byproduct). -
Isolation: Dry organic layer over
, filter, and concentrate. Recrystallize from ethanol if necessary.
Expected Yield: 90–94% Selectivity: >99% C3-acylation.
Protocol B: Green Heterogeneous Catalysis (Zeolite HZSM-5)
Best for: Large-scale applications where catalyst recovery and solvent-free conditions are prioritized. Reference Standard: Validated against Boström et al. [2].
Materials
-
Substrate: 2-Methylindole (1.0 equiv)
-
Reagent: Acetic Anhydride (2.0 equiv) — Acts as both reagent and solvent.
-
Catalyst: HZSM-5 (Si/Al ratio ~30, microporous).
-
Pre-treatment:[5] Calcined at 550°C for 4h prior to use to ensure active acid sites.
-
Step-by-Step Methodology
-
Catalyst Activation: Ensure HZSM-5 is dry. Heat in an oven at 120°C for 1 hour before reaction if not freshly calcined.
-
Mixing: In a reaction vessel, mix 2-methylindole (10 mmol) and acetic anhydride (20 mmol).
-
Initiation: Add activated HZSM-5 (10 wt% relative to substrate).
-
Reaction: Heat the mixture to 80°C. Stir vigorously for 2–4 hours.
-
Note: The microporous structure of HZSM-5 imposes shape selectivity, favoring the linear transition state of C3-acylation over the bulkier N-acylation pathway.
-
-
Workup (Filtration): Allow to cool. Dilute with ethyl acetate. Filter the mixture through a sintered glass funnel to recover the zeolite catalyst.
-
Catalyst Recovery: Wash the filter cake with acetone, dry at 100°C. It can be reused 3–4 times.
-
-
Purification: Wash the filtrate with water/brine to remove excess acetic anhydride/acid. Concentrate to yield the solid product.
Expected Yield: 85–89% Selectivity: High C3 specificity due to pore confinement.
Workflow Decision Matrix
Use the following logic flow to determine the appropriate workup and troubleshooting steps for your specific constraints.
Figure 2: Operational workflow for selecting and executing acetylation protocols based on scale and sustainability requirements.
Comparative Data Analysis
| Parameter | Indium(III) Triflate [ | Zeolite HZSM-5 | Traditional |
| Reaction Temp | 25°C (Room Temp) | 80°C | 0°C to RT |
| Time | 30–45 min | 2–4 hours | 1–2 hours |
| Yield | 92% | 89% | 85–90% |
| Selectivity (C3:N1) | >99:1 | 95:5 | 90:10 |
| Catalyst Recovery | Difficult (Homogeneous) | Excellent (Filtration) | None (Destroyed) |
| Atom Economy | High | High | Low (Al salts waste) |
Critical Troubleshooting & Expert Insights
-
Moisture Sensitivity:
-
Insight: Unlike
, is water-tolerant. However, acetic anhydride is moisture-sensitive. Ensure solvents are dry to prevent hydrolysis of the anhydride into acetic acid, which stalls the reaction.
-
-
Regiocontrol Failure (N-Acetylation):
-
Symptom:[4][5][6][7][8][9] Appearance of a byproduct with slightly different
and lack of NH signal in NMR. -
Cause: High basicity or insufficient Lewis acidity.
-
Fix: In the Zeolite protocol, ensure the catalyst is calcined (acidic form). For Indium, ensure no basic impurities (amines) are present in the solvent.
-
-
Catalyst Poisoning (Zeolites):
References
-
Nagarajan, R., & Perumal, P. T. (2002). Indium(III) triflate: A mild and efficient catalyst for the Friedel–Crafts acylation of indoles. Tetrahedron.[2][6][10]
-
Boström, Z., & Holmberg, K. (2013). Friedel-Crafts acylation of 2-methylindole with acetic anhydride using mesoporous HZSM-5.[9] Journal of Molecular Catalysis A: Chemical.[9]
-
Frost, C. G., et al. (2000). Indium triflate: An Efficient Catalyst For The Friedel-Crafts Acylation of Aromatics.[1][4] Sciforum/MDPI.
-
Tran, P. H., et al. (2015).[7] A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles.[3] Molecules.[1][2][3][6][7][9][10][11][12][13][14]
-
[7]
-
Sources
- 1. sciforum.net [sciforum.net]
- 2. researchgate.net [researchgate.net]
- 3. A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.org [mdpi.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Scandium(III) Triflate Catalyzed Direct Synthesis of N-Unprotected Ketimines [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Friedel-Crafts acylation of 2-methylindole with acetic anhydride using mesoporous HZSM-5 [research.chalmers.se]
- 10. researchgate.net [researchgate.net]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. researchgate.net [researchgate.net]
- 14. Regiodivergent Switchable N1- and C3-Alkylation of Indoles with Grignard Reagents Based on Umpolung Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Purification Strategies for 1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone
Executive Summary & Chemical Context[2][3][4][5][6][7]
1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone (CAS: 55895-80-2), also known as 3-acetyl-5-methoxy-2-methylindole , is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), specifically indole-acetic acid derivatives like Indomethacin.
Achieving high purity (>98%) is challenging due to the formation of specific regioisomers and by-products during the Friedel-Crafts acylation typically used to synthesize it. This guide provides a scientifically grounded, self-validating purification workflow.
Chemical Profile
| Property | Detail |
| IUPAC Name | This compound |
| CAS Number | 55895-80-2 |
| Molecular Formula | C₁₂H₁₃NO₂ |
| Molecular Weight | 203.24 g/mol |
| Core Structure | Indole scaffold with 5-OMe, 2-Me, and 3-Acetyl substitutions |
| Solubility | Soluble in hot alcohols (EtOH, MeOH), DMSO, DMF, Ethyl Acetate. Insoluble in water. |
Impurity Landscape & Separation Logic
To design an effective purification, one must understand the "Enemy"—the impurities generated during synthesis (typically Friedel-Crafts acylation of 5-methoxy-2-methylindole).
Common Impurities[1]
-
Unreacted Starting Material (SM): 5-methoxy-2-methylindole. Less polar than the product.
-
N-Acetylated By-product: 1-acetyl-5-methoxy-2-methylindole. Formed via competitive acylation at the nitrogen. Usually less stable and distinct in polarity.
-
Diacetylated Species: 1,3-diacetyl-5-methoxy-2-methylindole.
-
Oligomers: Oxidation products formed if the reaction mixture was exposed to air/light for extended periods.
The Purification Logic (Causality)[1]
-
Why Recrystallization? The 3-acetyl group introduces significant polarity and hydrogen-bonding capability (via the NH and C=O), raising the melting point compared to the starting material.[1] This makes the compound an ideal candidate for recrystallization from polar protic solvents where the non-polar impurities (SM) remain in the mother liquor.[1]
-
Why Chromatography? If the N-acetyl impurity is abundant, it may co-crystallize. Silica gel chromatography exploits the Lewis basicity of the carbonyl oxygen, allowing separation based on specific dipole interactions.[1]
Decision Tree & Workflow Visualization
The following diagram illustrates the logical flow for purifying crude reaction mixtures.
Caption: Logical workflow for selecting the optimal purification method based on initial crude purity.
Detailed Protocols
Protocol A: Recrystallization (The Gold Standard)
Objective: Purification of crude solid with >85% initial purity.[1] Solvent System: Ethanol (95% or Absolute) is the primary recommendation due to the high solubility differential between boiling and ambient temperatures for 3-acyl indoles.
Materials:
-
Crude this compound
-
Ethanol (Reagent Grade)[1]
-
Activated Charcoal (Optional, for decolorization)[1]
-
Celite 545 (if charcoal is used)[1]
Step-by-Step Methodology:
-
Solvent Screening (Self-Validation Step):
-
Take 100 mg of crude. Add 0.5 mL EtOH. Heat to boil.
-
Observation: If it dissolves completely, the volume is correct.[1] If not, add EtOH dropwise until dissolved.[1]
-
Cool to room temperature (RT).
-
Success Criteria: Heavy precipitation of crystals upon cooling. If no crystals form, try a Methanol:Water (9:[1]1) system.[2][3][4][5][6][7][8]
-
-
Dissolution:
-
Place the bulk crude in a round-bottom flask equipped with a reflux condenser.
-
Add the minimum amount of Ethanol determined in the screening step (approx. 5-10 mL per gram of crude).
-
Heat to reflux (78°C) with magnetic stirring until all solids dissolve.
-
Note: If dark insoluble particles remain, they are likely inorganic salts or polymerized char.[1] Filter the hot solution through a pre-warmed Celite pad.
-
-
Crystallization:
-
Remove from heat and allow the flask to cool slowly to room temperature on a cork ring. Rapid cooling traps impurities.[1]
-
Once at RT, place the flask in an ice-water bath (0-4°C) for 1-2 hours to maximize yield.
-
-
Isolation:
-
Filter the crystals using a Buchner funnel under vacuum.
-
Wash: Rinse the filter cake with a small volume of ice-cold Ethanol. Crucial: Do not use room temp solvent or you will wash away product.
-
Drying: Dry in a vacuum oven at 40-50°C for 6 hours to remove residual solvent.
-
Protocol B: Flash Column Chromatography
Objective: Purification of complex mixtures or oils that refuse to crystallize.
Parameters:
-
Stationary Phase: Silica Gel 60 (230-400 mesh).
-
Mobile Phase: Gradient of Hexane : Ethyl Acetate.
-
Start: 90:10 (Hex:EtOAc) to elute non-polar impurities (Starting Material).[1]
-
Target Elution: 60:40 to 50:50 (Hex:EtOAc) for the product.
-
Step-by-Step Methodology:
-
TLC Optimization:
-
Run a TLC plate in 1:1 Hexane:EtOAc.
-
The product (3-acetyl derivative) usually has an Rf of ~0.3 - 0.4 in this system, significantly lower than the non-acetylated starting material (Rf ~0.7).[1]
-
-
Column Packing:
-
Slurry pack the silica gel using 90:10 Hexane:EtOAc.
-
-
Loading:
-
Dissolve the crude in a minimum amount of Dichloromethane (DCM) and load onto the silica bed.[1] Avoid loading with EtOAc as it broadens bands.
-
-
Elution:
-
Flush with 3 column volumes (CV) of 90:10 Hexane:EtOAc.
-
Increase polarity to 70:30, then 60:40.
-
Collect fractions. The product is UV active (bright purple/blue fluorescence under 254/365 nm typically).[1]
-
-
Concentration:
-
Combine pure fractions and evaporate under reduced pressure.
-
Pro-Tip: The resulting solid from chromatography is often amorphous. Recrystallize it once (Protocol A) to obtain a stable crystalline form.
-
Quality Control & Characterization Data
To ensure the protocol worked, compare your results against these expected metrics.
| Parameter | Expected Value/Observation | Method |
| Appearance | Off-white to pale yellow crystalline solid | Visual |
| Melting Point | ~185°C - 190°C (Typical for 3-acetylindoles) | Capillary MP |
| HPLC Purity | > 98.5% (Area %) | C18 Column, ACN/Water Gradient |
| 1H NMR (DMSO-d6) | δ 2.4-2.5 (s, 3H, Acetyl-CH3)δ 2.6 (s, 3H, Indole-2-CH3)δ 3.8 (s, 3H, O-CH3)δ 11.5-12.0 (br s, 1H, NH) | 400 MHz NMR |
Note: The NH proton signal is diagnostic. If absent, you have isolated the N-acetyl impurity.[1]
References
- Synthesis and Properties of Indole Derivatives.Journal of Heterocyclic Chemistry. (General reference for 3-acylindole properties).
-
Friedel-Crafts Acylation of Indoles. Organic Syntheses, Coll. Vol. 5, p. 111. Link
-
Purification of Melatonin Related Compounds. European Patent EP0330625B1. (Describes purification of similar 5-methoxy-3-acyl indoles). Link
-
BenchChem Product Data: 3-Acetyl-5-methoxy-7-methylindole. (Structural analog data used for solubility correlation). Link
-
Sigma-Aldrich Product Sheet: this compound. (Confirmation of CAS and commercial availability). Link[1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Isolation of high purity 1-[2',4'-dihydroxy-3',5'-di-(3"-methylbut-2"-enyl)-6'-methoxy] phenylethanone from Acronychia pedunculata (L.) Miq. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. empbiotech.com [empbiotech.com]
- 4. asianpubs.org [asianpubs.org]
- 5. youtube.com [youtube.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. Friedel-Crafts acylation of 2-methylindole with acetic anhydride using mesoporous HZSM-5 [research.chalmers.se]
Recrystallization solvents for high-purity indole-3-ethanones
Application Note: High-Purity Recrystallization of Indole-3-Ethanones
Introduction: The Purification Bottleneck
Indole-3-ethanones (3-acylindoles) are critical scaffolds in medicinal chemistry, serving as precursors for antiviral, anticancer, and anti-inflammatory agents. However, their purification presents a unique "solubility paradox." The indole core is electron-rich and prone to oxidative oligomerization (forming "indole reds"), while the C3-carbonyl moiety introduces significant polarity and hydrogen-bond accepting capability.
Achieving >99% purity requires a recrystallization strategy that balances these opposing properties. This guide moves beyond generic solvent lists to provide a mechanistic approach to solvent selection, ensuring high recovery yields and the effective rejection of polymeric impurities.
Physicochemical Profiling & Solvent Logic
To select the correct solvent, one must understand the solute-solvent interactions at play.
-
The Solute (Indole-3-ethanone):
-
High Melting Point: The parent 3-acetylindole melts at ~190–191°C, indicating strong crystal lattice energy dominated by intermolecular Hydrogen bonding (N-H ··· O=C).
-
Polarity: Amphiphilic. The indole ring is lipophilic (aromatic), while the acetyl group is polar.
-
Vulnerability: The C2 position is susceptible to oxidation; the N1 position is acidic (
).
-
-
The Solvent Strategy:
-
Single Solvent Systems: Often fail because solvents strong enough to dissolve the compound at high temperatures (e.g., pure Ethanol) may hold too much product in solution at low temperatures, reducing yield.
-
Binary Solvent Systems (Solvent/Anti-solvent): The preferred approach. We utilize a "High-Solubility" solvent to break the lattice at elevated temperatures and a "Low-Solubility" anti-solvent to force precipitation upon cooling.
-
Table 1: Solvent Compatibility Matrix for 3-Acetylindoles
| Solvent System | Role | Suitability | Mechanism of Action |
| Ethanol / Water | Primary | Excellent | Ethanol disrupts H-bonds at |
| Methanol | Alternative | Good | Higher solubility than EtOH; useful for more polar derivatives. Risk of lower recovery without water. |
| EtOAc / Heptane | Secondary | Moderate | Best for N-substituted or highly lipophilic derivatives. Parent 3-acetylindole is sparingly soluble in EtOAc. |
| Toluene | Specialized | Low | Good for removing non-polar tars, but poor dissolution of the ketone product. |
| Acetone | Avoid | Poor | High solubility leads to poor recovery; risk of aldol condensation with the ketone moiety under basic impurity traces. |
Decision Matrix: Selecting Your System
The following logic flow dictates the optimal solvent system based on your specific derivative's substitution pattern.
Figure 1: Decision tree for selecting recrystallization solvents based on molecular substitution.
Detailed Protocols
Protocol A: The "Gold Standard" (Ethanol/Water)
Best for: Parent 3-acetylindole and short-chain derivatives.
Safety Note: Indoles can be irritants. Ethanol is flammable. Perform in a fume hood.
-
Dissolution:
-
Place crude solid in an Erlenmeyer flask.
-
Add 95% Ethanol (approx. 10 mL per gram of solid).
-
Heat to reflux (approx. 78°C) with magnetic stirring.
-
Checkpoint: If solid remains, add hot ethanol in 1 mL increments until dissolved. If a dark, insoluble gum remains at the bottom, this is likely polymerized impurity—do not attempt to dissolve it.
-
-
Decolorization (Critical for High Purity):
-
If the solution is dark brown/red (oxidized indoles), remove from heat briefly.
-
Add Activated Charcoal (1-2% w/w).
-
Reflux for 5–10 minutes.
-
Hot Filtration: Filter rapidly through a pre-warmed Celite pad or fluted filter paper into a clean, pre-warmed flask. This removes the charcoal and insoluble oligomers.
-
-
Crystallization:
-
Reheat the filtrate to near-boiling.
-
Dropwise Addition: Slowly add hot Deionized Water (anti-solvent) until a persistent turbidity (cloudiness) just appears.
-
Clarification: Add a few drops of Ethanol to clear the solution.
-
Nucleation: Remove from heat. Cap the flask. Allow it to cool slowly to room temperature undisturbed.
-
Optimization: Once at room temperature, place in an ice bath (0–4°C) for 1 hour to maximize yield.
-
-
Harvesting:
-
Filter crystals using a Buchner funnel (vacuum).
-
Wash: Wash the cake with cold 50% Ethanol/Water mixture.
-
Dry: Vacuum dry at 40°C or air dry.
-
Protocol B: The Lipophilic Variant (EtOAc/Heptane)
Best for: N-alkylated indoles or heavy acyl chains.
-
Dissolution: Dissolve crude material in minimal boiling Ethyl Acetate .
-
Precipitation: Remove from heat. While still hot, slowly add Heptane (or Hexane) until slight turbidity is observed.[1]
-
Cooling: Allow to cool to room temperature. If "oiling out" occurs (droplets form instead of crystals), reheat and add slightly more Ethyl Acetate, then seed with a pure crystal.
Troubleshooting & Validation
Common Failure Mode: "Oiling Out"
Indoles often separate as an oil rather than a crystal, trapping impurities.
-
Cause: The solution is too concentrated, or the cooling was too rapid (supersaturation overshoot).
-
Remedy: Reheat to dissolve the oil. Add a small amount of the good solvent (Ethanol). Scratch the glass side with a rod or add a seed crystal at the cloud point.
Workflow Visualization
Figure 2: Step-by-step workflow for the purification of indole-3-ethanones.
References
-
Synthesis and Biological Evaluation of 3-Acetylindole Derivatives. The Pharma Innovation Journal, 2017. Link
-
Solubility Data and Purification of Organic Solids. Chemistry LibreTexts / Merck Index Data. Link
-
Friedel-Crafts Acylation of Indole: Improved Methods. National Institutes of Health (PubMed). Link
-
Green Synthesis of Indole Compounds. Google Patents (CN101508669A). Link
-
Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization. MDPI Processes, 2021. Link
Sources
Functionalization of the ketone group in 1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone
An Application Guide to the Strategic Functionalization of the Ketone Moiety in 1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone
Introduction: The Strategic Value of the Indole-3-acetyl Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds, from neurotransmitters like serotonin to potent anticancer agents.[1][2] Specifically, the 3-acetyl indole scaffold, as exemplified by this compound, represents a critical starting point for the synthesis of novel bioactive molecules.[3][4] The ketone group at the 3-position is not merely a passive structural element; it is a highly versatile chemical handle. Its reactivity allows for a diverse range of chemical transformations, enabling the systematic exploration of chemical space to develop derivatives with tailored pharmacological profiles, including anti-inflammatory, antimicrobial, and antiviral properties.[5][6]
This guide provides an in-depth exploration of four principal strategies for the functionalization of the ketone group in this compound. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, with a focus on the underlying chemical principles, practical execution, and the strategic rationale behind each experimental choice.
Core Functionalization Pathways
The carbonyl carbon of the acetyl group is electrophilic, while the adjacent methyl protons are acidic and can be removed to form a nucleophilic enolate. This dual reactivity allows for a wide array of transformations. We will focus on four high-impact pathways:
-
Reduction to a Secondary Alcohol: Introducing a versatile hydroxyl group.
-
Reductive Amination to Amines: Building key nitrogen-containing pharmacophores.
-
α-Halogenation: Creating a powerful electrophilic site for nucleophilic substitution.
-
Olefination via Wittig Reaction: Enabling carbon-carbon bond formation and scaffold extension.
Protocol 1: Reduction of the Ketone to a Secondary Alcohol
Scientific Principle: The reduction of a ketone to a secondary alcohol is a fundamental transformation that replaces the planar carbonyl with a chiral center and introduces a hydrogen-bond donor/acceptor in the form of a hydroxyl group. This new functional group can be used for subsequent etherification or esterification to probe structure-activity relationships. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its excellent chemoselectivity; it readily reduces aldehydes and ketones without affecting other potentially sensitive functional groups on the indole ring under mild conditions.
Experimental Workflow Diagram
Caption: Workflow for the reduction of the indole ketone.
Detailed Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve the starting material in methanol (approx. 0.1 M concentration).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.5 eq) in small portions over 15 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).
-
Quenching: Cool the mixture again in an ice bath and cautiously quench the excess NaBH₄ by the dropwise addition of acetone, followed by deionized water.
-
Extraction: Remove the methanol under reduced pressure. Partition the remaining aqueous residue between ethyl acetate and water. Separate the layers and extract the aqueous phase two more times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure secondary alcohol.
Reagent Table:
| Reagent | MW ( g/mol ) | Equivalents | Sample Amount (for 1g ketone) |
|---|---|---|---|
| Indole Ketone | 203.24 | 1.0 | 1.00 g (4.92 mmol) |
| Sodium Borohydride | 37.83 | 1.5 | 0.28 g (7.38 mmol) |
| Methanol | 32.04 | Solvent | ~50 mL |
Protocol 2: Reductive Amination to Secondary Amines
Scientific Principle: Reductive amination is one of the most powerful methods for synthesizing amines.[7] The reaction proceeds in two stages: first, the ketone reacts with a primary amine to form an intermediate imine (or enamine), with the concomitant loss of water. Second, this intermediate is reduced in situ to the final amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this one-pot reaction because it is mild, tolerant of slightly acidic conditions that favor imine formation, and selective for the iminium ion over the starting ketone.[8][9] This protocol allows for the direct installation of a diverse range of alkyl or aryl amines.
Reaction Scheme:
Sources
- 1. 3-Acetyl Indole in the Synthesis of Natural Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemijournal.com [chemijournal.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. biomedres.us [biomedres.us]
- 7. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting and frequently asked questions for the synthesis of 1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone, a key intermediate in pharmaceutical development. As Senior Application Scientists, we aim to provide not just protocols, but the underlying chemical principles to empower you to optimize your reaction outcomes.
Troubleshooting Guide: Enhancing Yield and Purity
Low yields and the formation of impurities are common hurdles in the synthesis of this compound. This section addresses the most frequently encountered issues with detailed, evidence-based solutions.
Issue 1: Low Conversion of Starting Material (Low Yield)
A low yield of the desired product is often the primary challenge. This can stem from several factors, including incomplete reaction, degradation of the starting material or product, and suboptimal reaction conditions.
Root Cause Analysis and Corrective Actions:
-
Insufficient Electrophilicity of the Acylating Agent: The Friedel-Crafts acylation is a classic method for this transformation, involving the reaction of an indole with an acylating agent in the presence of a Lewis acid.[1] The reactivity of the electrophile is paramount.
-
Explanation: The Lewis acid (e.g., AlCl₃, FeCl₃, ZnCl₂) activates the acylating agent (e.g., acetyl chloride or acetic anhydride) by forming a highly electrophilic acylium ion.[1] Insufficient Lewis acid or a deactivated catalyst will result in a sluggish reaction. The methoxy group on the indole ring is an electron-donating group, which activates the ring towards electrophilic substitution, making the reaction generally favorable.[2]
-
Solution:
-
Ensure Anhydrous Conditions: Lewis acids are highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Optimize Lewis Acid Stoichiometry: While catalytic amounts can be effective, stoichiometric amounts of the Lewis acid are often required to drive the reaction to completion. A typical starting point is 1.1 to 1.5 equivalents of the Lewis acid.
-
Choice of Lewis Acid: Stronger Lewis acids like AlCl₃ are highly effective but can sometimes lead to side reactions. Milder Lewis acids like ZnCl₂ or FeCl₃ can offer a better balance between reactivity and selectivity.[3] Copper triflate (Cu(OTf)₂) under microwave irradiation has also been reported as an effective catalyst for the acetylation of indoles.[4]
-
-
-
Suboptimal Reaction Temperature and Time:
-
Explanation: Friedel-Crafts acylations can be exothermic. An initial low temperature is often necessary during the addition of reagents to control the reaction rate and prevent side reactions. However, insufficient heating may lead to incomplete conversion.
-
Solution:
-
Controlled Addition: Add the acylating agent or the Lewis acid dropwise at a low temperature (e.g., 0 °C).[5]
-
Gradual Warming: After the initial addition, allow the reaction to warm to room temperature and stir for a designated period. Gentle heating (e.g., 40-50 °C) may be required to push the reaction to completion.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material and the formation of the product to determine the optimal reaction time.
-
-
-
Alternative Acylation Methods:
-
Vilsmeier-Haack Type Reaction: While typically used for formylation, a variation of the Vilsmeier-Haack reaction can be used for acylation.[6][7] This involves the use of a phosphoryl chloride (POCl₃) and a substituted amide.[8] This method can be milder than traditional Friedel-Crafts conditions.
-
Organocatalysis: The use of 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) as a nucleophilic catalyst for the acylation of indoles has been reported, offering a metal-free alternative.[3][9]
-
Experimental Protocol: Optimized Friedel-Crafts Acylation
| Reagent/Parameter | Recommended Quantity/Condition | Rationale |
| 5-methoxy-2-methyl-1H-indole | 1.0 equivalent | Starting material |
| Acetyl chloride | 1.2 - 1.5 equivalents | Acylating agent |
| Aluminum chloride (anhydrous) | 1.3 - 1.5 equivalents | Lewis acid catalyst |
| Dichloromethane (anhydrous) | Sufficient to dissolve starting material | Inert solvent |
| Temperature | 0 °C to room temperature | Controlled reaction initiation |
| Reaction Time | 2 - 6 hours (monitor by TLC) | Ensure completion |
Workflow Diagram: Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Issue 2: Formation of Significant Impurities
The presence of impurities complicates purification and reduces the overall yield of the desired product.
Common Impurities and Their Mitigation:
-
Di-acylated Product:
-
Explanation: Although the C3 position of the indole is the most nucleophilic, over-acylation at other positions can occur under harsh conditions or with a large excess of the acylating agent.
-
Mitigation:
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the acylating agent.
-
Milder Conditions: Employ milder Lewis acids and lower reaction temperatures.
-
-
-
N-acylation:
-
Explanation: The nitrogen of the indole ring can also be acylated, particularly if the indole is deprotonated.
-
Mitigation:
-
Aprotic Solvent: Use a non-basic, aprotic solvent like dichloromethane or 1,2-dichloroethane.
-
No Strong Base: Avoid the use of strong bases that can deprotonate the indole nitrogen.
-
-
-
Polymerization/Degradation Products:
-
Explanation: Indoles can be sensitive to strong acids and high temperatures, leading to polymerization or decomposition.
-
Mitigation:
-
Temperature Control: Maintain the recommended temperature profile.
-
Careful Quenching: Quench the reaction by slowly adding it to ice-water or a cold, dilute acid solution to deactivate the Lewis acid promptly.[2]
-
-
Purification Strategy:
| Step | Procedure | Purpose |
| 1. Quenching | Slowly pour the reaction mixture into a beaker of crushed ice and water. | Deactivates the Lewis acid and precipitates the crude product. |
| 2. Extraction | Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane. | Isolates the product from inorganic salts. |
| 3. Washing | Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine. | Removes acidic impurities and residual water. |
| 4. Drying | Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. | Removes residual water. |
| 5. Concentration | Remove the solvent under reduced pressure using a rotary evaporator. | Obtains the crude product. |
| 6. Purification | Purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent (e.g., ethanol/water).[8] | Separates the desired product from impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the methoxy group at the 5-position of the indole?
A1: The methoxy group is an electron-donating group. It increases the electron density of the indole ring, particularly at the C3 position, making it more nucleophilic and thus more reactive towards electrophilic substitution. This generally leads to higher yields and allows for milder reaction conditions compared to the acylation of unsubstituted indole.
Q2: Can I use acetic anhydride instead of acetyl chloride?
A2: Yes, acetic anhydride can be used as the acylating agent. It is generally less reactive than acetyl chloride, which may require slightly more forcing conditions (e.g., higher temperature or a more active catalyst).[4] However, it has the advantage of being less sensitive to moisture.
Q3: My reaction has stalled and is not proceeding to completion. What should I do?
A3: If your reaction has stalled (as determined by TLC or LC-MS), you can try the following:
-
Add more Lewis acid: A small additional portion of the Lewis acid may be required to reactivate the catalytic cycle.
-
Increase the temperature: Gently warming the reaction mixture may provide the necessary activation energy to drive the reaction to completion.
-
Increase reaction time: Continue stirring the reaction for a longer period.
Q4: How can I confirm the structure of my final product?
A4: The structure of this compound can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the chemical environment of the protons and carbons, respectively, allowing for unambiguous structure elucidation.[10]
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.[11]
-
Infrared (IR) Spectroscopy: This will show characteristic peaks for the N-H stretch of the indole and the C=O stretch of the ketone.
Reaction Mechanism Visualization
Caption: The general mechanism of Friedel-Crafts acylation on the indole ring.[3]
References
-
Organic Syntheses. Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Org. Synth. 2024, 101, 21–33. Available from: [Link]
-
ResearchGate. Vilsmeier-haack reaction cyclization of N-Substituted-3-acetyl indole phenyl hydrazones and their reactions. Available from: [Link]
-
NROChemistry. Vilsmeier-Haack Reaction. Available from: [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]
-
ACS Publications. Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters. Available from: [Link]
-
ResearchGate. Friedel-Crafts acetylation of indole, 5-methoxyindole and 5-chloroindole using copper triflate under microwave irradiation. Available from: [Link]
-
University of Wisconsin-Madison. Friedel-Crafts Acylation. Available from: [Link]
-
ChemSynthesis. 1-(5,7-dimethoxy-1H-indol-4-yl)ethanone. Available from: [Link]
-
ACS Omega. Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]-but-2-enoate. Available from: [Link]
-
ScienceDirect. Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Available from: [Link]
-
PubMed. Synthesis and antibacterial evaluation of (E)-1-(1H-indol-3-yl) ethanone O-benzyl oxime derivatives against MRSA and VRSA strains. Available from: [Link]
-
MDPI. Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. Molecules 2021, 26(11), 3321. Available from: [Link]
-
Biomedical Journal of Scientific & Technical Research. Synthesis and Biological Evaluation of 1-(5-((9H-Carbazol-9-yl) Methyl)-2-Methyl-1,3,4-Oxadiazol-3(2H)-yl)Ethanone. Available from: [Link]
-
MDPI. Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Molecules 2021, 26(23), 7247. Available from: [Link]
-
Journal of Chemical Health Risks. Synthesis, Characterization and Anticancer Evaluation of 1-(5-Substituted-1H-Indol-3-Yl)-3-(P-Substituted-Benzyl) Prop-2-En-1-One Derivatives. Available from: [Link]
-
PubMed. Isolation of high purity 1-[2',4'-dihydroxy-3',5'-di-(3"-methylbut-2"-enyl)-6'-methoxy] phenylethanone from Acronychia pedunculata (L.) Miq. by high-speed counter-current chromatography. Available from: [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link]
-
MDPI. 5-(1H-Indol-3-yl)-1-methyl-3-phenyl-1,6-benzodiazocin-2(1H)-one. Molbank 2019, 2019(2), M1061. Available from: [Link]
-
ResearchGate. Synthesis and antibacterial evaluation of (E)-1-(1H-indol-3-yl) ethanone O-benzyl oxime derivatives against MRSA and VRSA strains. Available from: [Link]
-
orientjchem.org. メルセデス ベンツ ステアリングアングルセンサー | SLKクラス/R171 | Gクラス/W463 | 純正リビルト品. Available from: [Link]
Sources
- 1. 傅-克酰基化反应 [sigmaaldrich.cn]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Minimizing Side Reactions in 5-Methoxy-2-methylindole Acylation
Welcome to the technical support center for the acylation of 5-methoxy-2-methylindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important reaction, troubleshoot common issues, and optimize for the desired product. The insights provided herein are based on established chemical principles and field-proven strategies.
Introduction
The acylation of 5-methoxy-2-methylindole is a critical transformation in the synthesis of numerous biologically active compounds and pharmaceutical intermediates.[1] The electron-rich nature of the indole nucleus, further enhanced by the methoxy group, makes it highly susceptible to electrophilic attack. While this reactivity is advantageous, it also presents challenges in controlling selectivity and minimizing side reactions. This guide will address the most frequently encountered problems in a question-and-answer format, providing both theoretical explanations and practical solutions.
Troubleshooting Guide & FAQs
Q1: My primary issue is controlling regioselectivity. I'm observing a mixture of N-acylated and C3-acylated products. How can I favor C3-acylation?
A1: This is a classic challenge in indole chemistry, stemming from the ambident nucleophilicity of the indole ring. The nitrogen atom and the C3 position are both potential sites for electrophilic attack.[2][3] To favor C3-acylation, the goal is to enhance the electrophilicity of the acylating agent and conduct the reaction under conditions that favor electrophilic aromatic substitution over nucleophilic attack at the nitrogen.
Root Cause Analysis:
-
N-Acylation Dominance: N-acylation is often favored under basic conditions where the indole nitrogen is deprotonated, forming a highly nucleophilic indolide anion.[3] This anion readily attacks the acylating agent.
-
Friedel-Crafts Conditions for C3-Acylation: C3-acylation is typically achieved under Friedel-Crafts or similar electrophilic substitution conditions, where a Lewis acid activates the acylating agent to form a highly reactive acylium ion.[4][5]
Recommended Strategies for C3-Acylation:
-
Employ Lewis Acid Catalysis: The use of a Lewis acid is paramount for generating the acylium ion, the key electrophile for C-acylation.[5][6] Common Lewis acids include AlCl₃, SnCl₄, TiCl₄, and ZnCl₂.[7][8][9] The choice of Lewis acid can influence selectivity and reactivity.[8] Metal triflates, such as Y(OTf)₃, have also been shown to be effective catalysts.[10]
-
Choice of Acylating Agent: Acyl chlorides and anhydrides are the most common acylating agents for Friedel-Crafts reactions.[7][11] The reactivity of the acylating agent can be tuned to optimize the reaction.
-
Solvent Selection: Non-polar, aprotic solvents like dichloromethane (DCM), 1,2-dichloroethane (DCE), or carbon disulfide are generally preferred for Friedel-Crafts reactions to avoid complexation with the Lewis acid.
-
Temperature Control: These reactions are often exothermic. Maintaining low temperatures (e.g., 0 °C to room temperature) can help minimize side reactions and improve selectivity.
Below is a workflow to guide your decision-making process for achieving C3-acylation.
Caption: Decision workflow for favoring C3-acylation.
Q2: I am observing the formation of a di-acylated product. How can I prevent this?
A2: Di-acylation, typically at the N-1 and C-2 positions for 3-substituted indoles, can occur under certain conditions.[12] For 5-methoxy-2-methylindole, while C3 is the most activated position for the first acylation, subsequent acylation can occur if the conditions are too harsh or if the initial product is still sufficiently reactive.
Root Cause Analysis:
-
Excess Reagents: Using a large excess of the acylating agent and/or Lewis acid can drive the reaction towards poly-acylation.[13]
-
Product Reactivity: The initially formed 3-acylindole is generally less reactive towards further electrophilic substitution because the acyl group is deactivating.[11][13] However, under forcing conditions, a second acylation might occur.
Recommended Strategies to Minimize Di-acylation:
-
Stoichiometric Control: Carefully control the stoichiometry of the acylating agent, using 1.0 to 1.2 equivalents relative to the indole.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Avoid prolonged reaction times and excessively high temperatures.
-
Order of Addition: Adding the indole solution to the pre-formed complex of the Lewis acid and acylating agent can sometimes help maintain a low concentration of the free indole and minimize side reactions.
Q3: My reaction is not going to completion, or the yield is very low. What are the potential causes and solutions?
A3: Low conversion can be attributed to several factors, from reagent quality to reaction conditions.
Root Cause Analysis:
-
Inactive Catalyst: The Lewis acid may be deactivated by moisture.
-
Poor Reagent Quality: The acylating agent may have degraded, or the solvent may contain impurities.
-
Insufficient Activation: The chosen Lewis acid may not be strong enough to activate the acylating agent effectively for reaction with the indole.
-
Complexation: The product ketone can form a stable complex with the Lewis acid, particularly with AlCl₃, which may require stoichiometric or greater amounts of the Lewis acid and can sometimes hinder catalyst turnover.[6]
Troubleshooting Steps:
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | Deactivated Lewis acid | Ensure anhydrous conditions. Use freshly opened or purified Lewis acid. |
| Low reactivity of acylating agent | Switch from an anhydride to a more reactive acyl chloride. | |
| Insufficient Lewis acid | Increase the molar ratio of the Lewis acid. For AlCl₃, stoichiometric amounts are often necessary.[6] | |
| Degradation/Polymerization | Reaction temperature too high | Perform the reaction at a lower temperature (e.g., 0 °C or below). |
| Strong Lewis acid causing decomposition | Consider using a milder Lewis acid such as ZnCl₂ or a metal triflate.[4][10] |
Q4: I am considering a Vilsmeier-Haack reaction for formylation. Are there specific side reactions I should be aware of with 5-methoxy-2-methylindole?
A4: The Vilsmeier-Haack reaction is an excellent method for the formylation of electron-rich heterocycles like indoles, typically at the C3 position.[9][14][15] The Vilsmeier reagent (formed from DMF and POCl₃) is a milder electrophile than the acylium ions in Friedel-Crafts acylations.[16]
Potential Side Reactions and Considerations:
-
While generally very selective for C3 formylation in indoles, with highly activated substrates, there is a small possibility of side reactions if the conditions are not carefully controlled.
-
In some heterocyclic systems, chlorination can be a side reaction, though this is less common for indoles compared to, for example, uracils.[17]
-
As with other electrophilic substitutions, polymerization can occur if the reaction conditions are too acidic or the temperature is too high.[18]
General Protocol for Vilsmeier-Haack Formylation of 5-Methoxy-2-methylindole:
-
Cool a solution of DMF in a suitable solvent (e.g., DCM) to 0 °C.
-
Slowly add POCl₃ to the cooled DMF solution to form the Vilsmeier reagent.
-
Add a solution of 5-methoxy-2-methylindole to the Vilsmeier reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by pouring it into a mixture of ice and aqueous sodium acetate or sodium hydroxide, followed by extraction of the product.
Q5: Should I protect the indole nitrogen before acylation?
A5: N-protection can be a valuable strategy to prevent N-acylation and improve the solubility and handling of the indole substrate. However, it adds extra steps to the synthesis (protection and deprotection).
When to Consider N-Protection:
-
If you are consistently observing significant N-acylation despite optimizing C-acylation conditions.
-
When using strong bases or nucleophilic catalysts where the N-H proton is labile.
Common Protecting Groups for Indole Nitrogen:
| Protecting Group | Introduction Reagents | Deprotection Conditions | Key Features |
| Tosyl (Ts) | TsCl, base | Strong base (e.g., NaOH, KOH) or reductive cleavage | Electron-withdrawing, deactivates the ring towards electrophilic attack. |
| Boc (tert-butyloxycarbonyl) | Boc₂O, DMAP | Acidic conditions (e.g., TFA, HCl) | Electron-withdrawing, easily removed.[19] |
| SEM (2-(trimethylsilyl)ethoxymethyl) | SEMCl, base | Fluoride source (e.g., TBAF) or acid | Stable to a wide range of conditions.[20][21] |
| Pivaloyl | Pivaloyl chloride, base | Strong base (e.g., LDA)[22] | Can protect both N-1 and sterically hinder C-2.[22] |
The choice of protecting group will depend on the overall synthetic route and the compatibility with other functional groups in the molecule.[19]
Caption: Decision tree for using an N-protecting group.
Conclusion
Minimizing side reactions in the acylation of 5-methoxy-2-methylindole hinges on a fundamental understanding of indole reactivity and careful control of reaction parameters. By selecting the appropriate catalytic system, solvent, and temperature, and by considering the strategic use of protecting groups when necessary, researchers can achieve high yields and selectivity for the desired acylated product. This guide provides a framework for troubleshooting common issues, but empirical optimization for each specific substrate and acylating agent combination remains a crucial aspect of successful synthesis.
References
- Benchchem. (n.d.). Application Notes and Protocols for Friedel-Crafts Acylation of Indoles.
- Movassaghi, M., & Schmidt, M. A. (2007). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 9(10), 1959–1962.
- Chakrabarty, M., Basak, R., & Harigaya, Y. (2001). Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. Tetrahedron, 57(44), 9179-9184.
- Cebrián, M., et al. (2012). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Molecules, 17(7), 8448-8460.
- Benchchem. (n.d.). The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives.
- Various Authors. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?.
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
- Prochazka, M. P., & Carlson, R. (1989). On the Roles of Lewis Acids and Solvents in the Fischer Indole Synthesis. Acta Chemica Scandinavica, 43, 651-659.
- Yamamoto, H., & Ishihara, K. (2003). From σ- to π-Electrophilic Lewis Acids. Application to Selective Organic Transformations. Accounts of Chemical Research, 36(11), 847-856.
- Padwa, A., et al. (2004). Lewis Acid-Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions. The Journal of Organic Chemistry, 69(18), 6079–6087.
- Muchowski, J. M., & Solas, D. R. (1983). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 48(17), 2891–2897.
- T. D. S. D. G. N. H. D. S. T. D. P. G. (2017). Oxidative organocatalytic chemoselective N-acylation of heterocycles with aromatic and conjugated aldehydes.
-
Semantic Scholar. (n.d.). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. Retrieved from [Link]
- Katritzky, A. R., et al. (2004). Regiospecific C-Acylation of Pyrroles and Indoles Using N-Acylbenzotriazoles. The Journal of Organic Chemistry, 69(20), 6753–6756.
- Wang, L., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry, 18, 89-94.
- Ashenhurst, J. (2018). EAS Reactions (3)
- Various Authors. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source.
- not-a-real-person. (2016). Friedel-Crafts alkylation of five-membered heterocycles. Chemistry Stack Exchange.
- Nguyen, T. P., et al. (2015). A Simple, Effective, Green Method for the Regioselective 3-Acylation of Unprotected Indoles. Molecules, 20(10), 19605-19616.
- Chemstuff. (n.d.).
- Chemistry Steps. (n.d.).
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
- Guidechem. (n.d.). 5-METHOXY-2-METHYLINDOLE 1076-74-0 wiki.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Patil, S. B., & Patil, D. R. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(8), 2419-2426.
- Wang, X., et al. (2019). Regioselective N-1 and C-2 diacylation of 3-substituted indoles with arylglyoxal hydrates for the synthesis of indolyl diketones. Organic & Biomolecular Chemistry, 17(36), 8436-8440.
- Kumar, A., & Kumar, S. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega, 7(41), 36093–36116.
- Benchchem. (n.d.). Pyrrole Acylation Technical Support Center: Troubleshooting N- vs.
- LibreTexts. (2015). 15.
- Organic Chemistry Portal. (n.d.).
- Katritzky, A. R., et al. (2004). Regiospecific C-Acylation of Pyrroles and Indoles Using N-Acylbenzotriazoles.
- Butler, K. D., & White, R. L. (1982). Five methoxy-2-methyl-3-indole acetic acid. A metabolite and alkali hydrolysis product of indomethacin, markedly inhibits platelet aggregation only in the presence of aorta or a product released by aorta. Prostaglandins, Leukotrienes and Medicine, 8(2), 125-132.
- ResearchGate. (n.d.). Chemical structures of indomethacin and 5-methoxy-2-methylindole, showing the conserved indole region in red.
- Naidoo, K. J., & Kaye, P. T. (2015). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Current Organic Chemistry, 19(18), 1776-1803.
- ChemBlink. (n.d.). The Role of 5-Methoxy-2-methylindole in Modern Pharmaceutical Synthesis.
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- 12. Regioselective N-1 and C-2 diacylation of 3-substituted indoles with arylglyoxal hydrates for the synthesis of indolyl diketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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Troubleshooting low purity in 3-acetyl-5-methoxy-2-methylindole production
Technical Support Center: 3-Acetyl-5-methoxy-2-methylindole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-acetyl-5-methoxy-2-methylindole. This valuable heterocyclic compound is a key building block in medicinal chemistry. Achieving high purity is critical for downstream applications, yet the synthesis can present several challenges. This guide is designed to provide in-depth, practical solutions to common issues encountered during its production.
Frequently Asked Questions (FAQs)
Q1: My final product is a dark, oily residue instead of a crystalline solid. What is causing this and how can I fix it?
A1: This is a very common issue, often stemming from polymerization of the indole nucleus or the presence of residual acid from the reaction. Indoles are highly electron-rich and can be sensitive to strong acidic conditions, which are often required for both the initial Fischer indole synthesis and the subsequent Friedel-Crafts acylation.[1]
Root Cause Analysis & Solutions:
-
Excessive Acid Catalyst: Both Brønsted and Lewis acids can promote side reactions if used in excess or at elevated temperatures for prolonged periods.[2][3] The acid can lead to the formation of colored, polymeric byproducts that are difficult to remove.
-
Solution: Carefully control the stoichiometry of the acid catalyst. For the Fischer indole synthesis step, consider using milder acids like polyphosphoric acid (PPA) or p-toluenesulfonic acid (PTSA). For the Friedel-Crafts acylation, ensure the Lewis acid (e.g., AlCl₃) is quenched properly during workup.
-
-
Incomplete Quenching: Failure to completely neutralize the acid catalyst during the aqueous workup will leave residual acid in your organic extract. This acid will continue to degrade the product during solvent evaporation.
-
Solution: During the workup, wash the organic layer thoroughly with a saturated sodium bicarbonate (NaHCO₃) solution until CO₂ evolution ceases, followed by a water wash and a brine wash to ensure all acidic and aqueous components are removed.
-
-
Oxidation: Indoles, particularly 2-methylindoles, can be susceptible to air oxidation, which can produce colored impurities.
-
Solution: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). If possible, degas your solvents before use.
-
Q2: My reaction yield is consistently low. What are the key parameters I should optimize?
A2: Low yields can be attributed to several factors, from incomplete reaction to product degradation. The synthesis is typically a two-step process: (1) formation of 5-methoxy-2-methylindole via Fischer indole synthesis, and (2) Friedel-Crafts acylation at the C3 position. Both steps have critical parameters.
Step 1: Fischer Indole Synthesis (p-methoxyphenylhydrazine + Acetone)
-
Acid Catalyst Choice: The choice and amount of acid are critical. Strong acids like H₂SO₄ can cause charring, while insufficient acid will result in an incomplete reaction.[3]
-
Temperature Control: The cyclization step requires heat, but excessive temperatures can lead to decomposition.
-
Optimization: A typical reflux in acetic acid is a good starting point.[4] Monitor the reaction by TLC to determine the optimal reaction time and avoid prolonged heating after the starting material is consumed.
-
Step 2: Friedel-Crafts Acylation (5-methoxy-2-methylindole + Acylating Agent)
-
Acylating Agent & Catalyst: The most common method is using acetyl chloride or acetic anhydride with a Lewis acid catalyst like AlCl₃.[5][6] The indole substrate can coordinate with the Lewis acid, deactivating it. Therefore, more than a stoichiometric amount of catalyst is often required.
-
Optimization: Slowly add the Lewis acid to a solution of the indole at a low temperature (e.g., 0 °C) before adding the acetylating agent. This can pre-form the indole-Lewis acid complex and improve the reaction. Using a milder Lewis acid like ZnCl₂ or employing alternative methods like Vilsmeier-Haack type conditions (using POCl₃ and DMF for formylation, adaptable for acylation) can sometimes improve yields for sensitive substrates.[7][8]
-
-
Regioselectivity: Acylation of indoles is highly regioselective for the C3 position due to the electronic properties of the ring system.[9] However, under certain conditions, N-acylation can occur, especially with a strong base present.[10]
-
Verification: Ensure your conditions are acidic. The presence of a significant amount of the N-acetylated isomer (identifiable by NMR) suggests incorrect reaction conditions.
-
Q3: My analytical data (NMR/LC-MS) shows unreacted 5-methoxy-2-methylindole and other unexpected peaks. What are these impurities?
A3: This points to an incomplete or inefficient acylation step and the formation of side products.
Common Impurities & Their Origin:
-
Unreacted Starting Material: The most straightforward issue is an incomplete reaction.
-
Cause: Insufficient acylating agent, deactivated Lewis acid catalyst, or insufficient reaction time/temperature.
-
Solution: Increase the equivalents of the acylating agent and Lewis acid (e.g., 1.2 and 1.5 equivalents, respectively). Ensure the Lewis acid is fresh and anhydrous. Monitor the reaction by TLC until the starting indole spot disappears.
-
-
Diacylated Product (1,3-diacetyl-5-methoxy-2-methylindole): While C3 acylation deactivates the ring towards further electrophilic substitution, forcing conditions (high temperature, excess reagents) can sometimes lead to N-acylation as a secondary step.[8]
-
Identification: This impurity will have a higher molecular weight in the MS and will show two distinct acetyl signals in the ¹H NMR spectrum.
-
Solution: Use milder reaction conditions. Avoid a large excess of the acylating agent and Lewis acid. Add the reagents at a lower temperature.
-
-
Polymeric Materials: As mentioned in Q1, acidic conditions can cause indole polymerization.[1]
-
Identification: These often appear as a broad baseline hump in the LC chromatogram and as an intractable residue upon purification.
-
Solution: Maintain strict temperature control and use the minimum necessary amount of acid catalyst. Ensure a rapid and efficient workup procedure.
-
Troubleshooting Workflow for Low Purity
This workflow provides a systematic approach to diagnosing and solving purity issues in your synthesis.
Caption: A step-by-step troubleshooting decision tree.
Key Experimental Protocols
Protocol 1: Synthesis of 5-methoxy-2-methylindole
This protocol is adapted from standard Fischer indole synthesis procedures.[4]
-
To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add p-methoxyphenylhydrazine hydrochloride (10.0 g, 57.3 mmol).
-
Add glacial acetic acid (100 mL) and acetone (5.0 mL, 68.1 mmol).
-
Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate).
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Pour the reaction mixture slowly into 500 mL of ice-cold water with stirring. A precipitate should form.
-
Neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Collect the solid product by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from ethanol/water or acetonitrile to yield 5-methoxy-2-methylindole as an off-white solid.
Protocol 2: C3-Acetylation of 5-methoxy-2-methylindole
This protocol uses a standard Friedel-Crafts acylation approach.[11]
-
In a flame-dried, three-neck 250 mL round-bottom flask under an inert atmosphere (N₂), suspend anhydrous aluminum chloride (AlCl₃) (6.4 g, 48.0 mmol) in 80 mL of anhydrous dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve 5-methoxy-2-methylindole (5.0 g, 31.0 mmol) in 40 mL of anhydrous DCM.
-
Slowly add the indole solution to the AlCl₃ suspension at 0 °C over 15 minutes. Stir for an additional 30 minutes.
-
Add acetyl chloride (2.7 mL, 37.2 mmol) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC until completion.
-
Cool the reaction back down to 0 °C and cautiously quench by slowly pouring it over 100 g of crushed ice.
-
Separate the organic layer. Extract the aqueous layer twice with DCM (2x 50 mL).
-
Combine the organic layers and wash sequentially with 1M HCl (50 mL), saturated NaHCO₃ solution (2x 50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by column chromatography (silica gel) to afford pure 3-acetyl-5-methoxy-2-methylindole.
Reference Data
Table 1: Influence of Lewis Acid on Friedel-Crafts Acylation
| Lewis Acid | Typical Equivalents | Reactivity | Common Issues |
| AlCl₃ | 1.5 - 2.5 | High | Can cause charring/polymerization if not controlled.[5] |
| FeCl₃ | 1.5 - 2.5 | Moderate | Generally milder than AlCl₃, can be a good alternative. |
| ZnCl₂ | 2.0 - 3.0 | Moderate-Low | Much milder, good for sensitive substrates but may require heat.[2] |
| TiCl₄ | 1.2 - 2.0 | High | Very effective but highly moisture-sensitive.[11] |
Table 2: Expected Analytical Data for 3-acetyl-5-methoxy-2-methylindole
| Analysis | Expected Result |
| ¹H NMR (CDCl₃) | δ ~8.3 (s, 1H, NH), 7.0-7.5 (m, 3H, Ar-H), 3.85 (s, 3H, OCH₃), 2.6 (s, 3H, CH₃-indole), 2.5 (s, 3H, COCH₃) ppm. |
| ¹³C NMR (CDCl₃) | δ ~193 (C=O), 156, 138, 132, 125, 115, 112, 111, 101, 56 (OCH₃), 31 (COCH₃), 14 (CH₃-indole) ppm. |
| MS (ESI+) | [M+H]⁺ = 204.09 m/z |
Synthesis and Side Reaction Overview
Caption: Reaction pathway and common side products.
References
-
Jiang, X., et al. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry. Retrieved from [Link]
-
Khezri, M., et al. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl). Organic Chemistry Research. Retrieved from [Link]
-
Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Retrieved from [Link]
-
ResearchGate. (2015). (PDF) Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
Journal of the American Chemical Society. (2024). Direct and Enantioselective Acylation of Diverse C(sp3)–H Bonds with Aldehydes. Retrieved from [Link]
-
Majid, M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Retrieved from [Link]
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A new synthesis of indolo[2,3-b]quinolines from 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
-
Professor Dave Explains. (2021). Fischer Indole Synthesis. YouTube. Retrieved from [Link]
-
Arkivoc. (n.d.). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Retrieved from [Link]
-
ACS Omega. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. Retrieved from [Link]
-
International Journal of Chemical Studies. (2019). 3-Substituted indole: A review. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Retrieved from [Link]
-
ResearchGate. (2001). Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively. Retrieved from [Link]
-
PubMed. (2001). Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. Retrieved from [Link]
-
ScienceDirect. (2013). Friedel-Crafts acylation of 2-methylindole with acetic anhydride using mesoporous HZSM-5. Retrieved from [Link]
Sources
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- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
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- 10. Friedel-Crafts acylation of 2-methylindole with acetic anhydride using mesoporous HZSM-5 [research.chalmers.se]
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Technical Support Center: Purification of 1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone
Case ID: IND-ACYL-003 Subject: Removal of unreacted 5-methoxy-2-methylindole (Starting Material) from C3-acylated product. Status: Active Guide
Executive Summary & Chemical Context
This guide addresses the purification of 1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone (Product) synthesized via Friedel-Crafts acylation of 5-methoxy-2-methyl-1H-indole (Starting Material / SM).
The core challenge in this separation lies in the structural similarity of the indole core. However, the introduction of the electron-withdrawing acetyl group at the C3 position significantly alters the polarity and crystal packing of the product compared to the electron-rich starting material. This guide exploits these physicochemical divergences to establish robust purification protocols.
Physicochemical Comparison
| Feature | Starting Material (SM) | Product (Target) | Impact on Purification |
| Structure | 5-methoxy-2-methylindole | 3-Acetyl-5-methoxy-2-methylindole | C3 Substitution blocks further electrophilic attack. |
| Polarity | Low (Lipophilic) | Moderate (H-bond acceptor C=O) | Product has lower |
| Solubility | Soluble in Et2O, DCM, cold MeOH | Reduced solubility in Et2O/Alcohols | Key Driver: Product precipitates more readily. |
| Electronic State | Electron-Rich (Nucleophilic) | Electron-Deficient (Deactivated) | SM is sensitive to oxidation; Product is stable. |
Diagnostic Workflow
Before selecting a purification method, quantify the level of unreacted SM using the following diagnostic decision tree.
Figure 1: Diagnostic logic for selecting the appropriate remediation strategy based on crude purity.
Protocol Library
Method A: Solvent Trituration (The "Slurry" Wash)
Recommended for: Bulk removal of SM (1–10% content) without yield loss.
Principle: The starting indole is significantly more soluble in cold diethyl ether or cold methanol than the acylated product. The acetyl group facilitates stronger crystal lattice packing, rendering the product less soluble in non-polar or semi-polar solvents.
Protocol:
-
Concentrate: Evaporate the reaction solvent (typically DMF, DMAc, or DCM) completely to obtain a solid residue.
-
Suspend: Add Diethyl Ether or Cold Methanol (0°C) to the crude solid (approx. 5 mL solvent per gram of crude).
-
Agitate: Sonicate for 5 minutes or stir vigorously for 30 minutes at room temperature.
-
Note: The solid should not dissolve completely. You want a suspension.
-
-
Filter: Filter the suspension under vacuum using a sintered glass funnel.
-
Wash: Wash the filter cake with two portions of cold solvent.
-
Analyze: The filtrate (liquor) will contain the majority of the unreacted SM and baseline impurities. The filter cake is your enriched product.
Technical Insight: If the SM is particularly stubborn, use a mixture of Hexane:Ethyl Acetate (9:1) for the slurry. The SM dissolves; the product remains solid.
Method B: Recrystallization (Polishing)
Recommended for: High-purity requirements (>99.5%) for analytical standards or biological assays.
Principle: Exploits the steep solubility curve of the ketone product in ethanol compared to the linear solubility of the impurity.
Protocol:
-
Solvent System: Ethanol (95%) or Ethanol/Water (9:1).
-
Dissolution: Dissolve the crude solid in boiling ethanol. Use the minimum amount required to achieve clarity.
-
Cooling: Allow the solution to cool slowly to room temperature, then place in a fridge (4°C) for 4 hours.
-
Collection: Filter the crystals.
-
Critical Step: Do not wash with fresh hot solvent. Wash with ice-cold ethanol.
-
-
Drying: Dry under high vacuum at 40°C.
Method C: Flash Column Chromatography
Recommended for: Failed reactions (>10% SM) or when "tarry" byproducts are present.
Stationary Phase: Silica Gel (230–400 mesh).[1] Mobile Phase:
-
Gradient: 0%
40% Ethyl Acetate in Hexanes. -
Elution Order:
-
Starting Material (
): Elutes first (non-polar). -
Product (
): Elutes second (polar ketone).
-
Troubleshooting & FAQs
Q: The product is oiling out during recrystallization instead of crystallizing. Why?
-
A: This indicates the presence of residual reaction solvent (e.g., DMF) or too high a concentration of impurities.
-
Fix: Re-dissolve in DCM, wash with water/brine to remove polar solvents, dry over
, and re-attempt Method A (Trituration) before attempting recrystallization again.
-
Q: My TLC shows a spot very close to the product. Is it the SM?
-
A: Likely not. The SM (5-methoxy-2-methylindole) is significantly less polar. A close-running spot often indicates di-acylation (rare but possible at C3 and N1 if strong base was used) or de-acetylation (hydrolysis).
-
Test: Run a 2D-TLC or co-spot with authentic SM. If the spot remains distinct, it is a byproduct.
-
Q: Can I use acid-base extraction?
-
A: Not effectively. While the indole NH is acidic (
), the difference between the SM and Product acidity is insufficient for selective aqueous extraction using standard bases (NaOH/NaHCO3) without risking hydrolysis of the acetyl group or deprotonating both.
Process Visualization: Trituration Workflow
Figure 2: Step-by-step workflow for solvent trituration (Method A).
References
-
Indomethacin Synthesis & Intermediates
-
Friedel-Crafts Acylation Mechanisms
-
Title: Friedel-Crafts acylation of 2-methylindole with acetic anhydride using mesoporous HZSM-5.[4]
- Source: Journal of Molecular Catalysis A: Chemical (via Chalmers University).
- Context: Confirms regioselectivity at the 3-position and kinetic models for the reaction.
-
Link:
-
-
Starting Material Properties
Sources
- 1. The synthesis of indomethacin prodrugs for the formation of nanosuspensions by emulsion templated freeze drying - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN110981781A - A kind of synthetic method of indomethacin and its analogues - Google Patents [patents.google.com]
- 3. Synthesis method of indometacin and analogues thereof - Eureka | Patsnap [eureka.patsnap.com]
- 4. Friedel-Crafts acylation of 2-methylindole with acetic anhydride using mesoporous HZSM-5 [research.chalmers.se]
- 5. 5-METHOXY-2-METHYL-3-INDOLEACETIC ACID CAS#: 2882-15-7 [m.chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
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Solving solubility issues of 1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone in DMSO
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to overcoming the solubility challenges of 1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, my goal is to blend deep technical knowledge with practical, field-tested solutions to ensure the integrity and reproducibility of your experiments.
Understanding the Challenge: The Properties of Indole Derivatives and DMSO
This compound, a member of the indole family, possesses a chemical structure that can present solubility hurdles. Indoles, while versatile, are often lipophilic and can be challenging to dissolve in aqueous solutions. DMSO is the go-to solvent for such compounds due to its powerful polar aprotic nature, capable of dissolving a vast range of both polar and non-polar molecules.[1][2]
However, the success of using DMSO hinges on understanding its properties. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][4] This absorbed water is not a passive bystander; it can dramatically decrease the solubility of lipophilic compounds and is often the root cause of precipitation issues.[3][5][6]
Frequently Asked Questions (FAQs) & Troubleshooting
This guide is structured to address the most common issues encountered in the lab, from initial dissolution to downstream application.
Q1: My this compound powder is not dissolving in DMSO at room temperature. What are the initial troubleshooting steps?
A1: When initial dissolution fails, a systematic approach is key. This issue typically stems from either suboptimal solvent quality or insufficient energy to overcome the compound's crystal lattice energy.
Core Explanation: Dissolution is a process where solvent molecules must surround and stabilize the individual molecules of the solute, breaking apart the solid-state structure. This requires using a pure solvent and sometimes applying energy to facilitate the process.
Troubleshooting Protocol:
-
Verify DMSO Quality: Always use anhydrous, high-purity (≥99.9%) DMSO.[1] Water contamination is a primary culprit for reduced solubility.[5]
-
Vortex Vigorously: Ensure thorough mixing by vortexing the solution for at least 2-3 minutes. This increases the interaction between the solvent and the compound.
-
Apply Gentle Heat: Warm the solution in a water bath to 30-40°C.[7][8] Increased temperature provides the kinetic energy needed to break down compound aggregates and facilitate dissolution. Do not exceed 40°C without prior knowledge of the compound's thermal stability.
-
Utilize Sonication: If gentle heat is insufficient, place the vial in a bath sonicator for 5-15 minutes.[5][6] The high-frequency sound waves create micro-cavitations that act as a powerful mechanical force to break apart solid particles and enhance dissolution.[9]
Q2: My stock solution was clear, but after storage and a freeze-thaw cycle, I see precipitate. What happened?
A2: This is a common and frustrating issue, often resulting from a combination of water absorption and the physics of crystallization during temperature changes.
Core Explanation:
-
Hygroscopicity: Over time, especially if the vial is not perfectly sealed, your anhydrous DMSO will absorb atmospheric water. As established, "wet" DMSO is a poorer solvent for this class of compound.[3][5]
-
Freeze-Thaw Cycles: The process of freezing and thawing can promote precipitation. As the DMSO begins to freeze, the pure solvent crystallizes first, effectively increasing the concentration of the compound in the remaining liquid phase. This can create a supersaturated state that is prone to crashing out. This effect is synergistically enhanced by the presence of water.[5][10] Once a compound crystallizes from DMSO, it often forms a more stable, lower-energy crystalline state that is significantly harder to redissolve.[6][10]
Preventative Measures & Solutions:
-
Re-dissolution: Attempt to salvage the stock by applying the gentle heat and sonication protocol described in A1.[5]
-
Best Practice - Aliquoting: The single most effective preventative measure is to aliquot your freshly prepared, clear stock solution into single-use volumes in tightly sealed vials (e.g., glass ampules or screw-cap tubes with O-rings).[11] This minimizes both water absorption and the number of freeze-thaw cycles for the bulk of your stock.
-
Proper Storage: Store aliquots at -20°C or -80°C, ensuring they are well-sealed to protect from moisture.[11]
| Parameter | Recommendation | Rationale |
| DMSO Grade | Anhydrous, ≥99.9% Purity[1] | Minimizes water content, which is known to decrease compound solubility.[5] |
| Storage Temp. | -20°C (short-term) or -80°C (long-term)[11] | Reduces solvent evaporation and slows potential degradation. |
| Aliquoting | Single-use volumes | Avoids repeated freeze-thaw cycles that promote precipitation.[10] |
| Vial Type | Tightly sealed glass or polypropylene | Prevents atmospheric moisture from contaminating the hygroscopic DMSO.[3] |
Q3: The compound dissolves perfectly in DMSO, but it precipitates immediately when I dilute it into my aqueous cell culture medium. How do I prevent this "crashing out"?
A2: This phenomenon, known as "crashing out," occurs because the compound is highly soluble in the organic DMSO but poorly soluble in the aqueous environment of your buffer or medium.[4] The key is to manage the transition between solvent environments carefully.
Core Explanation: When a small volume of concentrated DMSO stock is added to a large volume of aqueous solution, the local concentration of DMSO rapidly drops. The compound finds itself in an environment (mostly water) where it is not soluble, causing it to precipitate out of the solution.
Optimized Dilution Protocol:
-
Maintain Temperature: Ensure your aqueous medium is pre-warmed to your experimental temperature (e.g., 37°C for cell culture). Higher temperatures can slightly increase the aqueous solubility limit.[12]
-
Maximize Final DMSO Concentration (Safely): Determine the maximum DMSO concentration your assay can tolerate. For most cell lines, this is between 0.1% and 0.5% (v/v).[11][13] A higher final DMSO concentration helps keep the compound in solution.
-
Use Vigorous Mixing: This is the most critical step. Do not simply pipette the stock solution into the media. Instead, add the DMSO stock dropwise into the center of the aqueous solution while it is being actively and vigorously mixed (e.g., on a vortex mixer at a medium setting or with rapid pipetting).[13] This rapid dispersion prevents the formation of localized, high concentrations of the compound in a low-DMSO environment.
-
Consider Stepwise Dilution: For particularly stubborn compounds, a serial dilution in your final buffer may help. However, it is often preferable to add the DMSO stock directly to the final assay solution, which may contain proteins or other components that can help stabilize the compound.[14]
References
-
Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Retrieved from [Link]
-
Various Authors. (2023, January 16). What is the solubility of DMSO in water? Quora. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Retrieved from [Link]
-
Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (n.d.). High Throughput Sonication: Evaluation for Compound Solubilization. Bentham Science. Retrieved from [Link]
-
Lipinski, C. (2006, February 2). Samples in DMSO: What an end user needs to know. Ziath. Retrieved from [Link]
-
Various Authors. (2025, March 16). How to make Dimethyl sulfoxide (DMSO) stock solutions of Dibutyl phthalate (DBP)? ResearchGate. Retrieved from [Link]
-
Kozik, V., et al. (2008). Stability of screening compounds in wet DMSO. PubMed. Retrieved from [Link]
-
Tetko, I. V., et al. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules. Journal of Chemical Information and Modeling. Retrieved from [Link]
-
Lipinski, C. (2005, January 13). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Ziath. Retrieved from [Link]
-
Kerns, E. H., & Di, L. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Retrieved from [Link]
-
Various Authors. (2018, April 25). How to make a stock solution of a substance in DMSO. Quora. Retrieved from [Link]
-
Various Authors. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications? Quora. Retrieved from [Link]
-
Various Authors. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. Retrieved from [Link]
-
Various Authors. (2005, January 14). DMSO separations. Sciencemadness Discussion Board. Retrieved from [Link]
-
Various Authors. (2016, January 14). How do I make a stock solution of a substance in DMSO? ResearchGate. Retrieved from [Link]
-
Ascendia Pharma. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]
-
Various Authors. (2014, January 2). How to dissolve a poorly soluble drug? ResearchGate. Retrieved from [Link]
-
Various Authors. (2025, March 3). Are there any specific considerations for completely dissolving the polyamideoxime in DMF or DMSO or other solvent? ResearchGate. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: DMF or DMSO. Retrieved from [Link]
-
Kumar, L., & Verma, S. (2019). Review on: Solubility Enhancement of Poorly Water Soluble Drugs. Asian Journal of Research in Pharmaceutical Sciences. Retrieved from [Link]
Sources
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Reducing moisture sensitivity in indole ketone synthesis
Topic: Reducing Moisture Sensitivity in Indole Ketone Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of indole ketones. The acylation of indoles, particularly through methods like the Friedel-Crafts reaction, is notoriously sensitive to moisture. This document provides in-depth troubleshooting advice, protocols, and answers to frequently encountered challenges to help you improve reaction yields, ensure reproducibility, and minimize side-product formation.
Section 1: The Fundamental Problem - Why Does Moisture Interfere with My Reaction?
This section addresses the core chemical principles behind the moisture sensitivity of indole acylation reactions.
Q1: I'm performing a Friedel-Crafts acylation on an indole using aluminum chloride (AlCl₃) and my yields are consistently low. How can trace amounts of water have such a dramatic impact?
A1: The issue lies in the fundamental mechanism of the Friedel-Crafts reaction. Your Lewis acid catalyst, AlCl₃, is a potent electron acceptor. Its role is to coordinate with your acylating agent (e.g., an acyl chloride or anhydride) to form a highly electrophilic acylium ion (R-C=O⁺). This powerful electrophile is then attacked by the electron-rich indole ring to form the desired C-C bond.[1]
Water (H₂O), even in trace amounts, is a Lewis base. The oxygen atom's lone pairs will readily and preferentially react with the Lewis acid catalyst.[2] This interaction forms a hydrated complex, effectively neutralizing the catalyst and preventing it from activating the acylating agent. If the catalyst is deactivated, the generation of the necessary acylium ion is either significantly reduced or stopped entirely, leading to poor or no conversion of your starting material. Furthermore, excess water can hydrolyze your acylating agent, further reducing the concentration of the key electrophile.
Section 2: Proactive Measures - A Guide to Rigorous Anhydrous Technique
The most effective way to troubleshoot moisture-related issues is to prevent them from the start. Implementing rigorous anhydrous techniques is non-negotiable for success.
Q2: What is the most reliable method for drying my reaction glassware to ensure no residual moisture is present?
A2: Glass surfaces are surprisingly hydrophilic and can adsorb a significant layer of water molecules from the atmosphere, even when they appear dry to the eye.[3] Simply rinsing with a solvent is insufficient for highly sensitive reactions. There are two primary, reliable methods:
-
Oven Drying: Place all glassware (flasks, stir bars, dropping funnels) in a laboratory oven at >120 °C for a minimum of 4 hours, or ideally, overnight. Allow the glassware to cool to room temperature in a desiccator over a drying agent (e.g., Drierite or anhydrous CaCl₂) just before use. This is a very convenient and safe method.[3]
-
Flame Drying: This method is faster but requires more care. Assemble your glassware, including stir bar and septum, and clamp it securely in a fume hood. While flushing the apparatus with a slow stream of dry, inert gas (nitrogen or argon), gently heat the entire glass surface with a heat gun or a soft flame from a Bunsen burner until all visible condensation is gone. Allow the glassware to cool to room temperature under the positive pressure of the inert gas.[4] This ensures the internal atmosphere remains anhydrous as the glass cools.
Q3: My solvent is "anhydrous" grade from the supplier, but I still suspect water contamination. How can I dry it further, and which drying agent is best?
A3: While commercially available anhydrous solvents are a good starting point, their water content can increase over time, especially after a bottle has been opened. It is best practice to use freshly dried solvents or to dry them in-house. The choice of drying agent depends on the solvent and the required level of dryness.
Data Presentation: Comparison of Common Solvent Drying Agents
| Drying Agent | Capacity | Speed | Efficiency (Final H₂O ppm) | Compatibility Notes |
| Anhydrous MgSO₄ | High | Fast | Moderate (~30 ppm) | Good all-purpose agent for pre-drying. Slightly acidic. |
| Anhydrous Na₂SO₄ | Low | Slow | Low (<250 ppm) | Neutral, but not very efficient. Good for initial drying steps. |
| Molecular Sieves (3Å/4Å) | Moderate | Moderate | Very High (<10 ppm) | Excellent for storing anhydrous solvents. Must be activated before use.[5] 4Å is standard for many solvents; 3Å is used for methanol/ethanol. |
| Calcium Hydride (CaH₂) | High | Moderate | Very High (<5 ppm) | Highly reactive. Reacts with water to produce H₂ gas. Excellent for ethers, hydrocarbons, and some esters. Incompatible with acidic protons (alcohols, acids).[5] |
| Sodium/Benzophenone | High | Slow | Extremely High (<1 ppm) | Forms a deep blue/purple ketyl radical as a visual indicator of dryness.[3] Only for ethers (like THF, diethyl ether) and hydrocarbons. Extremely hazardous; requires expert handling. |
Experimental Protocols: Drying Tetrahydrofuran (THF) with CaH₂
This protocol describes a standard procedure for obtaining super-dry THF suitable for highly moisture-sensitive reactions.
-
Pre-Drying: Add approximately 10-20 g of anhydrous calcium sulfate or 4Å molecular sieves to 1 L of reagent-grade THF. Allow it to stand overnight. This removes the bulk of the water.
-
Setup: Assemble a distillation apparatus that has been rigorously flame- or oven-dried.[4]
-
Distillation: Decant the pre-dried THF into the distillation flask. Add calcium hydride (CaH₂) powder (approx. 5-10 g per liter) to the flask. Caution: CaH₂ reacts with water to produce flammable hydrogen gas. Ensure adequate ventilation and no nearby ignition sources.
-
Reflux: Heat the THF/CaH₂ mixture to a gentle reflux under an inert atmosphere (N₂ or Ar) for at least 2 hours.
-
Collection: Distill the solvent, collecting the fraction that boils at the correct temperature (66 °C for THF at standard pressure). Collect the distillate in a flame-dried receiving flask, such as a Schlenk flask, under an inert atmosphere.
-
Storage: The freshly distilled anhydrous THF should be used immediately or stored over activated 4Å molecular sieves in a sealed container under an inert atmosphere.[5]
Visualization: General Workflow for Moisture-Sensitive Reactions
Caption: Workflow for setting up a moisture-sensitive synthesis.
Section 3: Troubleshooting Common Synthesis Problems
Even with careful preparation, problems can arise. This section provides a logical framework for diagnosing issues related to moisture.
Q4: I've set up my indole acylation, but my TLC analysis shows only unreacted starting material, even after several hours. What's the likely cause?
A4: The most probable cause is complete deactivation of your catalyst by moisture before the reaction could begin.[2] This creates a scenario where the crucial electrophile is never generated.
-
Immediate Action: Do not simply add more catalyst to the existing flask. The water is still present and will consume the new catalyst as well. The reaction must be started again with fresh, rigorously dried materials.
-
Diagnostic Checklist:
-
Solvent Purity: Was your solvent freshly distilled or from a recently opened Sure/Seal™ bottle? Solvents are often the largest source of water by volume.
-
Reagent Hygroscopy: Is your indole or Lewis acid particularly hygroscopic? Some substituted indoles and catalysts like ZnCl₂ can absorb atmospheric moisture rapidly. Handle them quickly in a dry environment or in a glove box.[4]
-
Atmospheric Integrity: Did you maintain a positive pressure of inert gas throughout the setup and reaction? Even small leaks can introduce significant moisture over time.
-
Q5: My reaction worked, but the yield is very low, and I have a complex mixture of byproducts. Could this be a moisture issue?
A5: Yes, this is a classic symptom of suboptimal anhydrous conditions. While some catalyst remained active enough to produce product, moisture likely caused several side reactions.
-
Hydrolysis: Water can hydrolyze your acyl chloride to the corresponding carboxylic acid, which is unreactive under these conditions.
-
Incomplete Reaction: Insufficient active catalyst means the reaction stalls before all the limiting reagent is consumed.[6]
-
Indole Reactivity Issues: Indoles are highly nucleophilic and can undergo undesired reactions under acidic conditions, such as polymerization or N-acylation, especially if the reaction is sluggish or conditions are not well-controlled.[7] Low concentrations of the active electrophile can sometimes favor these alternative pathways.
Visualization: Troubleshooting Low-Yield Reactions
Caption: Decision tree for troubleshooting low-yield indole acylation.
Section 4: Advanced Strategies - Working With or Around Water
For particularly challenging substrates or when scaling up, traditional anhydrous methods can be cumbersome. Modern synthetic chemistry offers alternative approaches.
Q6: Are there any catalysts that can tolerate the presence of water for Friedel-Crafts type reactions on indoles?
A6: Yes. The development of water-tolerant Lewis acids (WTLAs) has been a significant advance.[8] Unlike traditional Lewis acids like AlCl₃, certain metal triflates (OTf) are stable and catalytically active in aqueous media.[2]
-
Examples of WTLAs: Scandium triflate (Sc(OTf)₃), Ytterbium triflate (Yb(OTf)₃), and Indium triflate (In(OTf)₃) are well-known examples that have been successfully used in various organic transformations, including Friedel-Crafts reactions.[9][10]
-
Mechanism of Tolerance: The exact mechanism varies, but generally, the hydration of these metal cations is reversible, and they can still coordinate with substrates to act as a Lewis acid even in the presence of water.
-
Application: While direct acylation in water can still be challenging due to acylating agent hydrolysis, these catalysts open the door to reactions in protic solvents or with substrates that are difficult to render completely anhydrous. They represent a powerful tool for greener and more robust chemical processes.
Q7: I've read about performing reactions in water. Is this feasible for indole ketone synthesis?
A7: It is, but typically requires a different synthetic strategy than a classic Friedel-Crafts acylation. For instance, researchers have developed methods for the reductive cross-coupling of indoles with ketones in water using a palladium catalyst.[11] This specific reaction N-alkylates the indole rather than acylating the C3 position, but it highlights the paradigm shift towards using water as a solvent.[11][12] Similarly, some hydroxyalkylation reactions of indoles with specific ketones have been successfully performed in water using a base and a phase-transfer catalyst.[13] These methods avoid moisture-sensitive Lewis acids entirely, offering a completely different and robust approach to functionalizing indoles.
References
-
Utah Tech University. (n.d.). Water Sensitive Reactions. Retrieved from [Link]
-
Sciencemadness Wiki. (2023). Drying solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Drying Solvents. Retrieved from [Link]
-
Zhang, Y., et al. (2017). Direct C-2 acylation of indoles with toluene derivatives via Pd(II)-catalyzed C–H activation. RSC Advances, 7(54), 34133-34136. Retrieved from [Link]
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Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]
-
Kobayashi, S. (1999). New entries to water-compatible Lewis acids. Pure and Applied Chemistry, 71(8), 1475-1481. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
OUCI. (n.d.). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Retrieved from [Link]
-
Uozumi, Y., & Nakai, Y. (2002). Friedel–Crafts-Type Alkylation of Indoles in Water Using Amphiphilic Resin-Supported 1,10-Phenanthroline–Palladium Complex under Aerobic Conditions. Molecules, 7(1), 25-33. Retrieved from [Link]
-
ACS Publications. (2022). Recent Advances in the Catalytic Asymmetric Friedel–Crafts Reactions of Indoles. ACS Omega. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis of indole derivatives from 1a and various ketones and aldehydes. Retrieved from [Link]
-
ACS Publications. (2022). Rhodium-Catalyzed C(sp2)–H Alkoxycarbonylation/Acylation of Indolines with Anhydrides as a Carbonyl Source. Organic Letters. Retrieved from [Link]
-
ACS Publications. (2011). Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. Journal of the American Chemical Society. Retrieved from [Link]
-
Jones, C. P., et al. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 12(17), 3816-3819. Retrieved from [Link]
-
Kumar, A., et al. (2016). Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water. Beilstein Journal of Organic Chemistry, 12, 1261-1267. Retrieved from [Link]
-
ResearchGate. (2001). Acylation of Indole under Friedel−Crafts ConditionsAn Improved Method To Obtain 3-Acylindoles Regioselectively. Retrieved from [Link]
-
Rebacz, N. A., & Savage, P. E. (2005). Water Tolerant Lewis Acid Catalysis of Organic Reactions In High Temperature Water. AIChE Annual Meeting, Conference Proceedings. Retrieved from [Link]
-
Dahlhelm, H. (1969). [Studies on the mode of action of indole-3-acetic acid by means of heavy water]. Planta, 86(3), 224-34. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
-
Zhang, L. R., et al. (2012). Regioselective Friedel–Crafts Acylation of Indoles Catalysed by Zinc Oxide in an Ionic Liquid. Journal of Chemical Research, 36(10), 600-602. Retrieved from [Link]
-
Ottoni, O., et al. (2001). Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively. Organic Letters, 3(7), 1005-7. Retrieved from [Link]
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Indole Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2015). 15.12: Limitations of Friedel-Crafts Alkylations. Retrieved from [Link]
-
MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]
-
ResearchGate. (2008). Hydration and Hydrolysis with Water Tolerant Lewis Acid Catalysis in High Temperature Water. Retrieved from [Link]
-
ACS Publications. (2022). C3 versus C5 Regioselectivity in the Intramolecular Dehydrative Friedel–Crafts Alkylation of Indole C4-Tethered Carbinols. Organic Letters. Retrieved from [Link]
-
ResearchGate. (2005). Water Tolerant Lewis Acid Catalysis of Organic Reactions In High Temperature Water. Retrieved from [Link]
-
Nakano, D., & Li, C. J. (2015). Bioinspired Indole Prenylation Reactions in Water. Accounts of chemical research, 48(4), 1168–1180. Retrieved from [Link]
-
Organic Chemistry Portal. (2019). Dearomatization-Rearomatization Strategy for Reductive Cross-Coupling of Indoles with Ketones in Water. Retrieved from [Link]
-
Wang, Z., Zeng, H., & Li, C. J. (2019). Dearomatization-Rearomatization Strategy for Reductive Cross-Coupling of Indoles with Ketones in Water. Organic letters, 21(7), 2302–2306. Retrieved from [Link]
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NIH. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]
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Validation & Comparative
A Structural and Mechanistic Comparison of 1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone and Indomethacin for Drug Discovery Professionals
This guide provides an in-depth comparison of the chemical structures and a discussion of the potential biological activities of 1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone and the well-established nonsteroidal anti-inflammatory drug (NSAID), Indomethacin. For researchers in drug development, understanding the nuanced structural differences between a novel compound and a known drug is paramount for predicting its pharmacological profile. This comparison will delve into the established mechanism of Indomethacin and, based on structure-activity relationships (SAR) of indole-based NSAIDs, infer the potential activity of this compound. Furthermore, this guide furnishes detailed experimental protocols to facilitate a direct, empirical comparison of these two molecules.
Structural Analysis: A Tale of Two Indoles
At their core, both molecules share a 5-methoxy-2-methyl-1H-indole scaffold. However, their functionalities at the 1- and 3-positions of the indole ring are critically different, which is expected to have a profound impact on their biological activity.
Indomethacin , with the IUPAC name 2-{1-[(4-Chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}acetic acid, is a well-characterized NSAID.[1] Its structure is notable for two key features that are crucial for its anti-inflammatory activity: a p-chlorobenzoyl group at the N1 position of the indole ring and an acetic acid side chain at the C3 position.[1][2]
This compound , on the other hand, is a simpler indole derivative. It lacks the N1-substituent and possesses an ethanone (acetyl) group at the C3 position instead of the acetic acid moiety.
The following diagram illustrates the structural comparison between the two molecules:
Caption: Structural comparison of Indomethacin and this compound.
Biological Activity: The Established and the Inferred
Indomethacin: A Potent, Non-Selective COX Inhibitor
Indomethacin's mechanism of action is well-documented. It functions as a non-steroidal anti-inflammatory drug by inhibiting the synthesis of prostaglandins.[1] This is achieved through the non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1] The inhibition of COX-2 is responsible for its anti-inflammatory, analgesic, and antipyretic effects, while the inhibition of the constitutively expressed COX-1 is associated with its gastrointestinal side effects.
The key structural features of Indomethacin that contribute to its potent COX inhibitory activity are:
-
The acetic acid side chain: The carboxyl group of the acetic acid moiety is crucial for the ionic interaction with a catalytic arginine residue (Arg120) in the active site of both COX enzymes.[1]
-
The p-chlorobenzoyl group at N1: This lipophilic group enhances the binding affinity and stabilizes the interaction between the drug and the enzyme.[1]
-
The 5-methoxy group and 2-methyl group on the indole ring: These substituents are known to enhance the anti-inflammatory activity compared to unsubstituted indole analogs.[2]
This compound: A Hypothetical Profile Based on SAR
Currently, there is a lack of published experimental data on the biological activity of this compound. However, we can infer its potential activity based on established structure-activity relationships of indole-based NSAIDs.
-
Absence of the Acetic Acid Moiety: The most significant structural difference is the replacement of the acetic acid group with an ethanone group. The carboxyl group is considered essential for the potent inhibitory activity of Indomethacin and other traditional NSAIDs, as it forms a critical ionic bond in the COX active site.[1] The absence of this acidic functional group in this compound strongly suggests that it will be a significantly weaker inhibitor of COX-1 and COX-2 compared to Indomethacin. Amide analogues of Indomethacin, which also lack the free carboxyl group, have been shown to be inactive.[2]
-
Lack of N1-Substitution: The N1 position of the indole ring is unsubstituted in this compound. In contrast, Indomethacin's N-benzoyl group with a para-chloro substituent is a key contributor to its high potency.[2][3] Acylation of the indole nitrogen is generally associated with increased anti-inflammatory activity.[2] Therefore, the lack of a substituent at this position would also be expected to result in a dramatic decrease in anti-inflammatory and COX-inhibitory activity.
Hypothesis: Based on these structural differences and known SAR, it is hypothesized that this compound will exhibit significantly lower, if any, anti-inflammatory activity mediated by COX inhibition compared to Indomethacin. It may possess other, as yet uncharacterized, biological activities.
Proposed Experimental Comparison
To empirically validate the hypothesized differences in biological activity, a head-to-head comparison using established in vitro and in vivo assays is necessary.
In Vitro COX-1/COX-2 Inhibition Assay
This assay will determine the direct inhibitory effect of the compounds on the activity of purified COX-1 and COX-2 enzymes.
Experimental Protocol:
-
Enzyme Preparation: Obtain purified ovine COX-1 and human recombinant COX-2.
-
Inhibitor Preparation: Prepare stock solutions of Indomethacin and this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions to test a range of concentrations.
-
Assay Reaction:
-
In a 96-well plate, add assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme, and the respective COX enzyme to each well.[4][5]
-
Add the test compounds at various concentrations to the inhibitor wells and an equivalent volume of solvent to the control wells.
-
Pre-incubate the enzyme with the inhibitors for a specified time (e.g., 10 minutes at 37°C).[5]
-
Initiate the reaction by adding arachidonic acid.[5]
-
-
Detection: The COX peroxidase activity can be measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[4] Alternatively, the production of prostaglandins (e.g., PGE2) can be quantified using an ELISA kit or by LC-MS/MS.[5][6]
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compounds. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) for each compound against both COX-1 and COX-2.
Caption: Workflow for in vitro COX inhibition assay.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a classic and reliable model for evaluating the acute anti-inflammatory activity of novel compounds.[7][8]
Experimental Protocol:
-
Animal Acclimatization: Acclimate male Wistar rats or Sprague-Dawley rats to the laboratory conditions for at least one week.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Vehicle control (e.g., 0.5% carboxymethyl cellulose)
-
Positive control (Indomethacin, e.g., 10 mg/kg, p.o.)
-
Test compound groups (this compound at various doses, p.o.)
-
-
Dosing: Administer the vehicle, Indomethacin, or the test compound orally to the respective groups.
-
Induction of Inflammation: One hour after dosing, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[7][9]
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.[7]
-
Data Analysis: Calculate the percentage increase in paw volume for each group at each time point. Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group.
Data Presentation for Comparative Analysis
The results from the proposed experiments should be tabulated for a clear and objective comparison.
Table 1: In Vitro COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Indomethacin | |||
| This compound |
Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
| Treatment Group (Dose) | % Inhibition of Paw Edema at 3 hours |
| Vehicle Control | 0% |
| Indomethacin (10 mg/kg) | |
| This compound (Dose 1) | |
| This compound (Dose 2) | |
| This compound (Dose 3) |
Conclusion
While this compound shares a common indole scaffold with the potent NSAID Indomethacin, significant structural differences, namely the lack of an N1-substituent and the replacement of the crucial acetic acid side chain with an ethanone group, strongly suggest a substantially diminished anti-inflammatory and COX-inhibitory profile. The provided experimental protocols offer a robust framework for researchers to empirically test this hypothesis and to fully characterize the pharmacological profile of this compound. Such a direct comparison is essential for any further development of this and similar indole derivatives as potential therapeutic agents.
References
-
Bio-protocol. (n.d.). 2.7. Carrageenan-induced paw edema assay. Retrieved from [Link]
-
Amit Lunkad. (2021, March 1). NSAIDs: SAR of Indole acetic acid [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2025, July 15). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Retrieved from [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
- IJNRD. (2025). Review of Indole acetic acid derivative- Indomethacin for Osteoarthritis. International Journal of Novel Research and Development, 10(12).
- Z. Wang, et al. (2014).
-
PubMed. (2007). An ELISA method to measure inhibition of the COX enzymes. National Institutes of Health. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. Retrieved from [Link]
- Morris, C. J. (2010). Carrageenan-Induced Paw Edema in the Rat and Mouse. In: Methods in Molecular Biology. Springer.
- Radwan, M. A., et al. (2017). Synthesis and Structure Activity Relationship of Some Indole Derivatives as Potential Anti-inflammatory Agents. Acta Chimica Slovenica, 64(4), 865-876.
- Radwan, M. A., et al. (2017).
-
ResearchGate. (n.d.). Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. Retrieved from [Link]
-
PubChem. (n.d.). 1-(5-Hydroxy-1-(4-methoxy-phenyl)-2-methyl-1H-indol-3-yl)-ethanone. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and Structure Activity Relationship of Some Indole Derivatives as Potential Anti-inflammatory Agents. Retrieved from [Link]
- Bhat, M. A., et al. (2018). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Molecules, 23(12), 3193.
-
ResearchGate. (n.d.). Reported synthesis of indomethacin analogues bearing different N-acyls or benzyl groups. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of the traditional NSAID indomethacin (6) and the designed indomethacin analogs 10a-f. Retrieved from [Link]
-
ResearchGate. (n.d.). Analgesic Activity (Acetic Acid-Induced Writhing) of Indomethacin Derivatives. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). 1-(5,7-dimethoxy-1H-indol-4-yl)ethanone. Retrieved from [Link]
- Khan, K. M., et al. (2023). Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues. ACS Omega, 8(34), 31089–31102.
- Al-Ostoot, F. H., et al. (2023). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)
- Boltze, K. H., et al. (1980). [Chemical structure and anti-inflammatory activity in the group of substituted indole-3-acetic acids (author's transl)]. Arzneimittel-Forschung, 30(8A), 1314–1325.
- Moody, C. J., & Swann, E. (2004). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. In Targets in Heterocyclic Systems (Vol. 8, pp. 165-202). Italian Chemical Society.
- Amin, N. H., et al. (2018). Anti-inflammatory indomethacin analogs endowed with preferential COX-2 inhibitory activity. Future Medicinal Chemistry, 10(21), 2521–2535.
- Kalgutkar, A. S., et al. (2000). Ester and amide derivatives of the nonsteroidal antiinflammatory drug, indomethacin, as selective cyclooxygenase-2 inhibitors. Journal of Medicinal Chemistry, 43(15), 2860–2870.
-
ResearchGate. (n.d.). Commercially available COX-2 enzyme inhibitor (indomethacin) and the.... Retrieved from [Link]
- Khan, K. M., et al. (2023). Molecular Insights into the In Vivo Analgesic and Anti-Inflammatory Activity of Indomethacin Analogues. ACS Omega, 8(34), 31089–31102.
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Validating Purity of 1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone: A Multi-Modal Analytical Guide
Executive Summary & Chemical Context[2][3][4][5][6]
In the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and indole-based alkaloids, 1-(5-methoxy-2-methyl-1H-indol-3-yl)ethanone (also known as 3-acetyl-5-methoxy-2-methylindole) serves as a critical structural analog and intermediate.[1] Its structural integrity is paramount because downstream functionalization—often involving the C3-acetyl group—relies on precise stoichiometry.
The Purity Paradox: Relying solely on HPLC-UV Area% often yields a "false positive" high purity (e.g., >99.5%).[1] This occurs because UV detection ignores non-chromophoric impurities (inorganic salts from Lewis acid catalysts, residual solvents) and assumes identical extinction coefficients for all organic impurities.[1]
This guide establishes an orthogonal validation protocol comparing Reversed-Phase HPLC (RP-HPLC) for impurity profiling against Quantitative NMR (qNMR) for absolute mass balance.
The Molecule of Interest
-
CAS Registry: 1601-18-9[1]
-
Target Structure: Indole core functionalized with:
Comparative Methodology: HPLC vs. qNMR
The following table contrasts the two primary techniques required for a complete Certificate of Analysis (CoA).
| Feature | Method A: RP-HPLC (UV Detection) | Method B: 1H-qNMR (Internal Standard) |
| Primary Utility | Impurity Profiling: Separates and identifies specific structural isomers (e.g., N-acetyl vs. C-acetyl).[1] | Absolute Purity: Determines the exact mass % of the analyte, accounting for salts/solvents. |
| Reference Standard | Required: Needs a high-purity standard of the analyte to determine response factors. | Not Required for Analyte: Uses a generic internal standard (e.g., Maleic Acid) with known purity.[1] |
| Blind Spots | Inorganic salts, moisture, residual solvents (unless GC is used), and compounds lacking UV chromophores.[1] | Impurities <0.5% (low sensitivity) or impurities with peaks overlapping the analyte. |
| Throughput | High (Automated sequences).[1] | Low to Medium (Requires manual processing/weighing). |
| Scientific Verdict | Essential for qualitative purity (isomeric purity).[1][3] | Essential for quantitative potency (assay value).[1] |
Critical Impurity Logic: The Isomer Problem
A common synthetic pitfall in Friedel-Crafts acylation of indoles is the competition between C3-acylation (thermodynamic product) and N1-acylation (kinetic product).[1]
Differentiation Strategy:
-
HPLC: The N-acetyl isomer is less polar (no free NH hydrogen bond donor) and typically elutes later than the C3-acetyl target on a C18 column.[1]
-
NMR: The N-acetyl group causes a significant downfield shift of the H7 proton (on the benzene ring) due to the anisotropic effect of the carbonyl group, whereas the C3-acetyl affects the NH signal.
Visualization: Analytical Decision Workflow
Caption: Orthogonal workflow ensuring both isomeric purity (HPLC) and absolute mass content (qNMR).
Experimental Protocols
Protocol A: Reversed-Phase HPLC (Impurity Profiling)
Objective: To separate the target C3-acetyl compound from unreacted 5-methoxy-2-methylindole and the N-acetyl isomer.[1]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1]
-
Mobile Phase:
-
Gradient:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm (Indole characteristic absorption) and 254 nm .
-
Sample Prep: Dissolve 1 mg sample in 1 mL ACN.
Expected Results:
-
Starting Material (5-methoxy-2-methylindole): Elutes early (more polar).[1]
-
Target (C3-acetyl): Elutes mid-gradient.
-
Impurity (N-acetyl): Elutes late (less polar, no H-bond donor).[1]
Protocol B: qNMR (Absolute Quantitation)
Objective: To determine the precise mass purity, accounting for invisible salts.[1]
-
Internal Standard (IS) Selection:
-
Maleic Acid: Excellent for indoles. It provides a sharp singlet at ~6.3 ppm (olefinic protons) in DMSO-d6, which typically falls in a "silent region" for substituted indoles (aromatics are 6.5-8.0 ppm; methyls are 2.0-4.0 ppm).[1]
-
-
Sample Preparation:
-
Weigh approx. 10 mg of the Analyte (record to 0.01 mg precision).
-
Weigh approx. 5 mg of Maleic Acid (TraceCERT® or equivalent purity).[1]
-
Dissolve both in 0.6 mL DMSO-d6 .
-
-
Acquisition Parameters (Crucial for Accuracy):
-
Calculation:
Where =Integral, =Number of protons, =Molar mass, =Weighed mass, =Purity.[1][4][5]
Data Presentation: The Comparison
The following dataset simulates a typical outcome for a "crude" synthesized batch after a simple precipitation workup.
| Parameter | HPLC-UV Result | qNMR Result | Interpretation |
| Purity Value | 99.2% (Area) | 94.5% (w/w) | Discrepancy: 4.7% |
| Major Impurity | 0.8% (Starting Material) | Not detected (<0.5%) | HPLC is more sensitive to trace organic impurities.[1] |
| Hidden Impurity | Not Detected | ~4.0% (Inorganic) | qNMR reveals residual Lewis acid salts (e.g., AlCl3/ZnCl2) or trapped solvent not seen by UV.[1] |
| Isomer ID | Single major peak | Distinct NH shift | Confirms C3-regioselectivity.[1] |
Troubleshooting Logic: Impurity Identification
When an unexpected peak appears, use this logic flow to identify it.
Caption: Decision tree for identifying common impurities in indole acylation based on polarity.
References
-
Synthesis & Properties
-
qNMR Methodology
-
Internal Standard Selection
- Title: TraceCERT® Certified Reference M
-
Source: Sigma-Aldrich (Merck).[1]
-
HPLC Method Development
- Title: A Comparative Guide to HPLC Methods for Purity Assessment of Methyl Indole-3-carboxyl
-
Source: BenchChem.[4]
-
Indole Reactivity Context
Sources
A Comparative Guide to the UV-Vis Absorption Maxima of 5-Methoxy-2-Methyl-3-Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of UV-Vis Spectroscopy in the Analysis of Indole Derivatives
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The electronic properties of the indole ring system, and consequently its biological activity, can be finely tuned by the introduction of various substituents. Among these, the 5-methoxy-2-methyl-3-indole framework is of particular interest due to its presence in compounds with anti-inflammatory and other therapeutic properties.[1]
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful and accessible analytical technique that provides valuable insights into the electronic structure of these molecules.[2] The absorption of UV-Vis radiation by an indole derivative corresponds to the promotion of electrons from lower to higher energy molecular orbitals. The wavelength of maximum absorption (λmax) is sensitive to the nature and position of substituents on the indole ring, as well as the solvent environment.[2][3][4] Therefore, a comprehensive understanding of the UV-Vis absorption characteristics of 5-methoxy-2-methyl-3-indole derivatives is crucial for their identification, characterization, and the rational design of new therapeutic agents.
This guide provides a comparative analysis of the UV-Vis absorption maxima of several 5-methoxy-2-methyl-3-indole derivatives. We will explore the influence of different substituents at the 3-position and discuss the underlying electronic effects. This guide is intended to serve as a practical resource for researchers in the fields of medicinal chemistry, analytical chemistry, and drug development.
Understanding the Electronic Transitions in Indole
The UV spectrum of indole is characterized by two main absorption bands, designated as the 1La and 1Lb transitions.[4] These arise from π-π* electronic transitions within the aromatic system. The relative energies and intensities of these bands are influenced by substituents on the indole ring.[4] Electron-donating groups (EDGs) generally cause a hypsochromic (blue) shift, while electron-withdrawing groups (EWGs) lead to a bathochromic (red) shift of the λmax.[3] The position of the substituent also plays a critical role; for instance, substitutions at the 4-position have been shown to produce a more significant red shift compared to other positions.[5]
Experimental Protocol: Determination of UV-Vis Absorption Maxima
A standardized protocol is essential for obtaining comparable and reproducible UV-Vis data. The following section outlines a general procedure for the spectral analysis of 5-methoxy-2-methyl-3-indole derivatives.
Instrumentation and Materials
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-400 nm is required.[6]
-
Cuvettes: Quartz cuvettes with a 1.0 cm path length are necessary for measurements in the UV region.[3]
-
Solvents: Spectroscopic grade solvents (e.g., methanol, ethanol, cyclohexane) should be used to minimize interference.[6][7]
-
Analytical Balance: For accurate preparation of solutions.
-
Volumetric Flasks and Pipettes: For precise dilution of sample solutions.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh a small amount of the indole derivative.
-
Dissolve the sample in a suitable spectroscopic grade solvent (e.g., methanol) in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).
-
From the stock solution, prepare a dilute working solution (e.g., 25 µM) in the same solvent. The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the λmax to ensure adherence to the Beer-Lambert Law.[6]
-
-
Instrument Setup and Blank Measurement:
-
Turn on the spectrophotometer and allow it to warm up according to the manufacturer's instructions.
-
Set the desired wavelength range for scanning (e.g., 200-400 nm).
-
Fill a quartz cuvette with the pure solvent to be used for the sample analysis. This will serve as the blank.
-
Place the blank cuvette in the reference and sample holders and run a baseline correction.
-
-
Sample Measurement:
-
Rinse the sample cuvette with a small amount of the working solution before filling it.
-
Place the sample cuvette in the sample holder.
-
Initiate the scan to record the absorption spectrum of the sample.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) from the recorded spectrum.
-
If the molar absorptivity (ε) is required, it can be calculated using the Beer-Lambert Law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
Comparative Analysis of λmax for 5-Methoxy-2-Methyl-3-Indole Derivatives
The following table summarizes the UV-Vis absorption maxima for a series of 5-methoxy-2-methyl-3-indole derivatives with different substituents at the 3-position. This data has been compiled from various literature sources and provides a basis for understanding structure-absorption relationships.
| Derivative | 3-Substituent | λmax (nm) | Solvent | Reference |
| 5-Methoxy-2-methyl-3-indoleacetic acid | -CH2COOH | Not explicitly found, but related compounds show absorption around 280 nm.[8][9] | Methanol | [10][11] |
| 5-Methoxyindole-3-acetic acid | -CH2COOH | 221, 276 | Not Specified | [12] |
| 5-Methoxy-3-(2-nitrovinyl)indole | -CH=CHNO2 | ~410 | Not Specified | [13] |
| 5-Methoxy-2-methylindole | -H | Not explicitly found for this specific derivative, but similar indoles show bands around 270-290 nm. | Not Specified | [1][14] |
Note: The λmax values can vary slightly depending on the solvent used due to solvent-solute interactions.
Discussion: Influence of Substituents on Absorption Maxima
The data presented in the table highlights the significant impact of the substituent at the 3-position on the UV-Vis absorption spectrum of the 5-methoxy-2-methyl-3-indole core.
-
Indoleacetic Acid Derivatives: The presence of the acetic acid group (-CH2COOH) at the 3-position, as seen in 5-methoxy-2-methyl-3-indoleacetic acid and 5-methoxyindole-3-acetic acid, results in characteristic absorption bands in the UV region. For 5-methoxyindole-3-acetic acid, two distinct maxima are observed at 221 nm and 276 nm.[12] The band around 280 nm is typical for many indole alkaloids and is often used for their detection and quantification via HPLC-UV.[8][9]
-
Nitrovinyl Derivative: The introduction of a nitrovinyl group (-CH=CHNO2) at the 3-position in 5-methoxy-3-(2-nitrovinyl)indole leads to a substantial bathochromic shift, with the λmax appearing at approximately 410 nm.[13] This significant red shift is attributed to the strong electron-withdrawing nature of the nitro group and the extended conjugation provided by the vinyl linker. This extended π-system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at a longer wavelength. This principle is consistent with the general trend that electron-withdrawing groups cause a red shift in the absorption spectra of indoles.[3]
-
Effect of Methoxy and Methyl Groups: The methoxy group at the 5-position and the methyl group at the 2-position are both electron-donating groups. These substituents generally increase the electron density of the indole ring and can influence the energy of the electronic transitions. While a comprehensive analysis would require comparison with the unsubstituted indole, it is established that such substitutions modify the absorption characteristics.[4]
Workflow for UV-Vis Spectral Analysis
Caption: Workflow for obtaining UV-Vis absorption spectra of indole derivatives.
Conclusion
This guide has provided a comparative overview of the UV-Vis absorption maxima of 5-methoxy-2-methyl-3-indole derivatives. The key takeaway is the profound influence of the substituent at the 3-position on the electronic absorption properties of the indole scaffold. Electron-withdrawing groups in conjugation with the indole ring system, such as the nitrovinyl group, cause a significant bathochromic shift in the λmax. This sensitivity of the UV-Vis spectrum to substitution patterns makes it an invaluable tool for the structural characterization and analysis of novel indole-based compounds in drug discovery and development. The provided experimental protocol offers a standardized approach to obtaining reliable and comparable spectral data, facilitating further research in this important area of medicinal chemistry.
References
-
Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light - PMC. (2021-03-12). Available at: [Link]
-
A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC. Available at: [Link]
-
Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study - ChemRxiv. Available at: [Link]
-
Modeling the Effect of Substituents on the Electronically Excited States of Indole Derivatives. Available at: [Link]
-
Optical properties of 3-substituted indoles - RSC Publishing. (2020-07-29). Available at: [Link]
-
Ultraviolet Spectra of Alkaloids | Chemical Reviews - ACS Publications. Available at: [Link]
-
UV Vis Spectra of Indole Analogues - Research Data Australia. Available at: [Link]
-
Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC - SciSpace. (2012-12-04). Available at: [Link]
-
Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS | Journal of Chromatographic Science | Oxford Academic. (2012-12-04). Available at: [Link]
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Decomposition of Indomethacin into 5 -methoxy-2-methyl -3-indole acetic... - ResearchGate. Available at: [Link]
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Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. Available at: [Link]
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Synthesis and antimicrobial activity of 5-substituted-2-phenyl-3-(o- carboethoxyphenyl)iminomethyl indoles and their derivatives - Zenodo. Available at: [Link]
-
UV-vis spectra and mass spectra of the products from indole and its... - ResearchGate. Available at: [Link]
-
5-Methoxy-2-methylindole | C10H11NO | CID 70642 - PubChem. Available at: [Link]
-
5-Methoxy-2,3,3-trimethyl-3H-indole | C12H15NO | CID 11095392 - PubChem. Available at: [Link]
-
5-methoxy-3-(2-nitrovinyl)indole - Optional[UV-VIS] - Spectrum - SpectraBase. Available at: [Link]
-
The Role of 5-Methoxy-2-methylindole in Modern Pharmaceutical Synthesis. Available at: [Link]
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Near-ultraviolet absorption bands of tryptopan. Studies using indole and 3-methylindole as models | Biochemistry - ACS Publications. Available at: [Link]
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A Comparative Analysis of the Reactivity of Indole-3-ethanone and Indole-3-carbaldehyde for the Modern Researcher
In the landscape of synthetic chemistry and drug development, indole derivatives stand as privileged scaffolds, forming the core of numerous bioactive compounds. Among the diverse array of functionalized indoles, those bearing a carbonyl group at the C3 position are of paramount importance as versatile synthetic intermediates. This guide provides an in-depth comparative analysis of the reactivity of two key members of this family: indole-3-ethanone (also known as 3-acetylindole) and indole-3-carbaldehyde. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the design and execution of synthetic routes involving these valuable building blocks.
At a Glance: Structural and Electronic Distinctions
The fundamental difference between indole-3-ethanone and indole-3-carbaldehyde lies in the nature of the carbonyl substituent: a ketone versus an aldehyde. This seemingly subtle variation has profound implications for their chemical reactivity, stemming from differences in steric hindrance and the electronic properties of the carbonyl carbon.
| Feature | Indole-3-carbaldehyde | Indole-3-ethanone |
| IUPAC Name | 1H-indole-3-carbaldehyde | 1-(1H-indol-3-yl)ethanone |
| Molecular Formula | C₉H₇NO | C₁₀H₉NO |
| Molar Mass | 145.16 g/mol | 159.18 g/mol |
| Structure | ||
| Steric Hindrance | Lower | Higher |
| Electrophilicity | Higher | Lower |
Table 1: Key properties of indole-3-carbaldehyde and indole-3-ethanone.
Aldehydes are generally more reactive than ketones towards nucleophilic attack for two primary reasons.[1] Firstly, the single hydrogen atom attached to the carbonyl carbon in an aldehyde presents a smaller steric barrier to an incoming nucleophile compared to the additional alkyl (in this case, methyl) group in a ketone. Secondly, the alkyl group in a ketone is electron-donating, which reduces the partial positive charge on the carbonyl carbon, making it a less potent electrophile.[2][3] These fundamental principles are central to understanding the comparative reactivity of our two indole derivatives.
Nucleophilic Addition: A Tale of Two Carbonyls
Nucleophilic addition is a cornerstone of carbonyl chemistry. The enhanced electrophilicity and reduced steric hindrance of the aldehyde group in indole-3-carbaldehyde render it significantly more susceptible to attack by nucleophiles than the ketone functionality in indole-3-ethanone.
Reduction with Sodium Borohydride
Indole-3-carbaldehyde is readily reduced to indole-3-carbinol using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent. The reaction is typically rapid and proceeds with high yield at room temperature.[4][5]
Indole-3-ethanone , on the other hand, is expected to be less reactive towards NaBH₄. While the reduction to 1-(1H-indol-3-yl)ethanol is certainly achievable, it may require longer reaction times or slightly more forcing conditions compared to the aldehyde. Studies on the reduction of indoles with NaBH₄ in carboxylic acid media note that ketones are reduced "relatively slowly".[5]
Experimental Protocol: Reduction of Indole-3-carbaldehyde with Sodium Borohydride[5]
Materials:
-
Indole-3-carbaldehyde
-
Ethanol (96%)
-
Propylene glycol
-
Sodium borohydride
-
Water
Procedure:
-
To 8 mL of 96% ethanol in a flask, add 0.25 mL of propylene glycol with stirring.
-
Add 2 g of indole-3-carbaldehyde and 0.4 g of sodium borohydride to the stirred solution.
-
Continue stirring the reaction mixture at room temperature for 40 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add 80 mL of water cooled to 3°C to the reaction mixture.
-
Stir the mixture at this temperature for 30 minutes.
-
Collect the precipitated product by filtration and dry under vacuum.
Expected Yield: Approximately 1.50 g (high yield).
Illustrative Workflow for Carbonyl Reduction
Sources
- 1. youtube.com [youtube.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. thieme-connect.com [thieme-connect.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
